Boc-Ser(Me)-OH
描述
The exact mass of the compound Boc-O-Methyl-L-Serine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426824 | |
| Record name | Boc-O-Methyl-L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51293-47-1 | |
| Record name | Boc-O-Methyl-L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Ser(Me)-OH
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-methyl-L-serine, commonly abbreviated as Boc-Ser(Me)-OH. It is a crucial amino acid derivative utilized extensively by researchers, scientists, and drug development professionals in the field of peptide chemistry. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and its primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Chemical Identity and Structure
This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the side chain is methylated. This dual modification makes it a valuable building block for introducing O-methyl-serine residues into peptide sequences.
Chemical Formula: C₉H₁₇NO₅[1]
Key Identifiers:
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
-
CAS Number: 51293-47-1[1]
-
SMILES: C(O)(=O)--INVALID-LINK--NC(OC(C)(C)C)=O[1]
-
InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N[1]
-
Synonyms: BOC-O-METHYL-L-SERINE, N-Boc-O-methyl-L-serine[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Yellow-brown solid | [1] |
| Melting Point | 126 °C | |
| Boiling Point | 355.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.52 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Sealed in dry, 2-8°C | [1] |
Experimental Protocol: Synthesis of this compound
A general and widely used method for the synthesis of N-Boc-O-methyl-L-serine involves the reaction of O-methyl-DL-serine with di-tert-butyl dicarbonate (Boc₂O). The following protocol provides a detailed methodology for this procedure.[1]
Materials:
-
O-methyl DL-serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 N Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
10% aqueous citric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (17 mmol) of O-methyl DL-serine in a mixture of 35 mL of 1 N aqueous sodium hydroxide and 35 mL of tetrahydrofuran (THF).
-
Boc Protection: Cool the solution to 0 °C with stirring. Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up and Extraction:
-
Concentrate the reaction mixture by evaporation under reduced pressure to remove the THF.
-
Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.
-
Extract the product from the acidified aqueous phase with ethyl acetate.
-
-
Purification:
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine.
-
This protocol typically results in a high yield of the desired product (approximately 98%).[1]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Peptide Synthesis
This compound is primarily used as a standard building block in Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino function prevents unwanted polymerization during the coupling of amino acids. The methyl ether on the serine side chain is a stable protecting group under the conditions of Boc-SPPS, including the repetitive acidolytic cleavage of the Boc group. This stability is crucial for the successful synthesis of complex peptides containing the O-methyl-serine residue. This amino acid derivative is particularly useful in the development of therapeutic peptides and other bioactive compounds where the specific properties of O-methyl-serine are desired to enhance stability or biological activity.[2][3]
References
Synthesis of N-α-t-Boc-O-methyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of N-α-t-Boc-O-methyl-L-serine, a valuable amino acid derivative crucial in peptide synthesis and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.
Synthetic Pathway Overview
The synthesis of N-α-t-Boc-O-methyl-L-serine is typically achieved through a three-step process starting from the commercially available amino acid, L-serine. The general strategy involves:
-
N-protection: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Esterification: The carboxylic acid group is then converted to a methyl ester.
-
O-methylation: Finally, the hydroxyl group of the serine side chain is methylated to yield the desired product.
This stepwise approach ensures high selectivity and yield at each stage of the synthesis.
Experimental Protocols
Step 1: Synthesis of N-α-t-Boc-L-serine
This procedure involves the protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
L-serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 N Sodium hydroxide (NaOH)
-
1 N Potassium bisulfate (KHSO₄)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of L-serine in 1 N sodium hydroxide is cooled in an ice bath.
-
A solution of di-tert-butyl dicarbonate in dioxane is added to the L-serine solution.
-
The two-phase mixture is stirred at a low temperature for 30 minutes and then allowed to warm to room temperature over 3.5 hours.
-
The reaction mixture is concentrated, cooled, and then acidified to a pH of 2-3 with 1 N potassium bisulfate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a foam. This intermediate is typically used in the next step without further purification.[1]
Step 2: Synthesis of N-α-t-Boc-L-serine methyl ester
The carboxylic acid of N-α-t-Boc-L-serine is esterified to its methyl ester in this step.
Materials:
-
N-α-t-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-Boc-L-serine in dimethylformamide is cooled in an ice-water bath.
-
Solid potassium carbonate is added to the solution.
-
After stirring for 10 minutes, methyl iodide is added to the suspension.
-
The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional hour.
-
The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.
-
The organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as an oil.[1]
Step 3: Synthesis of N-α-t-Boc-O-methyl-L-serine
The final step involves the selective methylation of the hydroxyl group on the serine side chain. This can be achieved using methyl iodide and a mild base like silver oxide.
Materials:
-
N-α-t-Boc-L-serine methyl ester
-
Methyl iodide (CH₃I)
-
Silver oxide (Ag₂O)
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
N-Boc-L-serine methyl ester is dissolved in a suitable solvent such as DMF.
-
Silver oxide is added to the solution, followed by the addition of methyl iodide.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the silver salts.
-
The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction and washing.
-
The crude product is purified by column chromatography to yield pure N-α-t-Boc-O-methyl-L-serine.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of N-α-t-Boc-L-serine
| Parameter | Value | Reference |
| Starting Material | L-serine | [1] |
| Key Reagents | (Boc)₂O, NaOH | [1] |
| Solvent | Dioxane, Water | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ~100% (crude) | [1] |
| Purity | Used without further purification | [1] |
Table 2: Synthesis of N-α-t-Boc-L-serine methyl ester
| Parameter | Value | Reference |
| Starting Material | N-α-t-Boc-L-serine | [1] |
| Key Reagents | K₂CO₃, CH₃I | [1] |
| Solvent | DMF | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 86-94% | [1][2] |
| Purity | Used without further purification or purified by column chromatography | [1][2] |
Table 3: Synthesis of N-α-t-Boc-O-methyl-L-serine
| Parameter | Value | Reference |
| Starting Material | N-α-t-Boc-L-serine methyl ester | |
| Key Reagents | Ag₂O, CH₃I | [3] |
| Solvent | DMF | |
| Reaction Time | Varies | |
| Yield | Data not available | |
| Purity | ≥97% | [4] |
Table 4: Spectroscopic Data for N-α-t-Boc-O-methyl-L-serine
| Parameter | Value | Reference |
| ¹H NMR (CDCl₃) | Data not fully available | |
| δ (ppm) | ||
| ¹³C NMR (CDCl₃) | Data not fully available | |
| δ (ppm) | ||
| Molecular Formula | C₉H₁₇NO₅ | [4] |
| Molecular Weight | 219.24 g/mol |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for N-α-t-Boc-O-methyl-L-serine.
Caption: Synthetic workflow for N-α-t-Boc-O-methyl-L-serine.
References
A Technical Guide to Boc-Ser(Me)-OH for Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH), a key building block in synthetic peptide chemistry. This document covers its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering valuable information for professionals in drug development and chemical research.
Compound Identification and Properties
This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is methylated. This modification prevents unwanted side reactions during peptide synthesis.
There appears to be some discrepancy in the literature and supplier catalogs regarding the CAS Number for this compound versus its isomers. For the purpose of this guide, we will focus on N-Boc-O-methyl-L-serine.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | N-α-tert-Butoxycarbonyl-O-methyl-L-serine | [1] |
| Synonyms | Boc-O-methyl-L-serine, Boc-L-Ser(Me)-OH | [1] |
| CAS Number | 51293-47-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₅ | [1][2][4] |
| Molecular Weight | 219.24 g/mol | [1][4] |
| Appearance | Solid, Yellow-brown | [1][2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Boiling Point | 355.8±37.0 °C (Predicted) | [1] |
| Density | 1.148±0.06 g/cm³ (Predicted) | [1] |
Note: Another compound, N-Boc-α-methyl-L-serine, has the CAS Number 84311-19-3 and a molecular weight of 219.23 g/mol .[5] Users should verify the specific isomer required for their application.
Role in Peptide Synthesis
The primary application of this compound is as a standard building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, while the methyl ether on the side chain is a permanent protecting group that remains stable throughout the synthesis and is not removed during the final cleavage step with strong acids like hydrogen fluoride (HF).[6][7]
The use of Boc-protected amino acids is a well-established strategy in peptide synthesis, often chosen for the synthesis of complex or hydrophobic peptides.[8] The serine side-chain is protected to prevent side reactions such as O-acylation during the coupling steps.[6]
Experimental Protocols
This protocol describes a general procedure for the synthesis of N-Boc-O-methyl-L-serine from O-methyl DL-serine.
Materials:
-
O-methyl DL-serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 N Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
10% aqueous citric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
Dissolve 2.0 g (17 mmol) of O-methyl DL-serine in 35 mL of 1 N NaOH (aq) and 35 mL of THF.
-
Cool the mixture to 0°C with stirring.
-
Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture by evaporation under reduced pressure to remove the THF.
-
Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.
-
Extract the product into ethyl acetate.
-
Wash the organic phase with saturated brine and then dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine. The reported yield for this procedure is 98%.[1]
Caption: Synthesis workflow for N-Boc-O-methyl-L-serine.
This compound is incorporated into a growing peptide chain on a solid support. The general cycle for adding one amino acid involves two key steps: deprotection and coupling.
1. Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA). This exposes a free amino group.
2. Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent (e.g., DCC/HOBt, HBTU). The activated amino acid is then added to the resin, where it reacts with the free amino group of the peptide chain, forming a new peptide bond.
This cycle is repeated for each amino acid in the desired sequence.
Caption: General workflow for Boc-SPPS cycle.
References
- 1. This compound | 51293-47-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. This compound - 5 g [anaspec.com]
- 5. N-Boc-α-methyl-L-serine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, particularly within the realm of peptide chemistry and drug development. Its widespread use stems from a unique combination of stability under a range of reaction conditions and facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core features of the Boc protecting group, including its chemical properties, mechanisms of installation and cleavage, and its strategic application in complex synthetic workflows.
Core Features and Chemical Properties
The Boc group is a carbamate protecting group that temporarily masks the nucleophilic and basic nature of the primary and secondary amino groups found in amino acids.[1][2] Chemically, it is a tert-butyl ester of a carbamic acid.[1] The steric bulk of the tert-butyl group plays a crucial role in its chemical properties, rendering the protected amine unreactive towards many nucleophiles and bases.[3][4]
One of the most significant features of the Boc group is its acid lability.[5] This property forms the basis of its use in orthogonal protection strategies, most notably the Boc/Fmoc strategy in solid-phase peptide synthesis (SPPS).[6][7] In this approach, the acid-labile Boc group is used for temporary protection of the α-amino group, while base-labile (e.g., Fmoc) or other classes of protecting groups are used for side-chain protection.[5][6] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protecting groups.[5][7]
Stability Profile
The stability of the Boc group under various conditions is a key factor in its utility. It is generally stable to:
-
Basic conditions: The Boc group is resistant to hydrolysis under basic conditions, allowing for the use of base-labile protecting groups elsewhere in the molecule.[4][]
-
Nucleophiles: The steric hindrance provided by the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group reduce the nucleophilicity of the protected amine, making it stable to a wide range of nucleophilic reagents.[3][]
-
Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂/Pd-C), expanding its compatibility with various synthetic transformations.[4][9]
However, the Boc group is readily cleaved under acidic conditions.[2] The rate of cleavage is dependent on the strength of the acid and the reaction conditions.
Mechanism of Boc Protection and Deprotection
Boc Protection (N-tert-Butoxycarbonylation)
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.[3][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products tert-butanol and carbon dioxide.[10]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. genscript.com [genscript.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Boc-Ser(Me)-OH stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Boc-Ser(Me)-OH
For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of amino acid derivatives is paramount to ensuring experimental reproducibility and the integrity of synthesized peptides. This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-O-methyl-L-serine (this compound), a key building block in peptide synthesis.
Physicochemical Properties
This compound is a derivative of the amino acid serine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ether on the side chain hydroxyl group. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.
| Property | Value | Reference |
| Molecular Formula | C9H17NO5 | [1][2][3][4][5] |
| Molecular Weight | 219.23 g/mol | [1][3][5] |
| Appearance | White to light yellow or beige solid/powder | [1] |
| CAS Number | 51293-47-1 | [1][2][4] |
Stability and Recommended Storage Conditions
The stability of this compound is influenced by temperature, moisture, and the medium in which it is stored (solid vs. solvent). Adherence to appropriate storage conditions is critical to prevent degradation and ensure its purity for synthetic applications.
Quantitative Storage Data Summary
The following table summarizes the recommended storage conditions and shelf life for this compound in both pure form and in solution, based on data from various suppliers.
| Form | Storage Temperature | Shelf Life | Source |
| Pure (Solid) | -20°C | 3 years | [1] |
| 2-30°C | Not specified | ||
| 4°C | 2 years | [1] | |
| 4°C | Not specified | [2] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
It is important to note that repeated freeze-thaw cycles of solutions should be avoided to prevent product inactivation[1]. When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution before use[1].
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the provided literature, potential degradation can be inferred from the chemical structure. The primary points of instability are the Boc protecting group and the carboxylic acid.
-
Acid-catalyzed hydrolysis of the Boc group: The tert-butoxycarbonyl group is labile under acidic conditions, which is a feature utilized for its removal during peptide synthesis. Accidental exposure to acidic environments during storage could lead to premature deprotection.
-
Esterification/Amide formation: The carboxylic acid moiety can react with alcohols or amines, respectively, if present as contaminants.
-
Decarboxylation and Deamination: Under harsh conditions, such as high temperatures, amino acid derivatives can undergo decarboxylation or deamination[6].
Recommended Handling and Storage Workflow
Proper handling from receipt to use is crucial for maintaining the quality of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after long-term storage or when used in cGMP processes, a stability assessment is recommended.
General Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to assess the purity of this compound and detect the presence of impurities.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or DMF) to a concentration of approximately 1-2 mg/mL.
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Spot a small amount of the sample solution onto the baseline of the TLC plate. Also, spot a reference standard of known purity if available.
-
Mobile Phase: A common mobile phase system for protected amino acids is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane. The exact ratio may need to be optimized.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to visualize UV-active spots.
-
Stain the plate with a suitable reagent, such as ninhydrin (for free amines, which would indicate Boc deprotection) or potassium permanganate.
-
-
Analysis: The purity is assessed by comparing the intensity of the main spot with any secondary spots. The retention factor (Rf) of the sample should match that of the reference standard. The presence of new spots in an aged sample compared to a fresh sample indicates degradation.
Workflow for a Comprehensive Stability Study
For a more rigorous, quantitative stability study, a workflow involving High-Performance Liquid Chromatography (HPLC) is appropriate.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability as a solid, storage at -20°C is advised, which can preserve its integrity for up to three years[1]. When in solution, it is best to prepare fresh or use aliquots stored at -80°C for no longer than six months to avoid degradation and ensure the success of subsequent synthetic procedures[1]. Regular purity assessment, especially for materials stored for extended periods, is a good laboratory practice to guarantee the quality of this critical peptide synthesis reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 5 g [anaspec.com]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound | 51293-47-1 [chemicalbook.com]
- 5. N-Boc-N-methyl-L-serine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Boc-Ser(Me)-OH: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 13, 2025 – Drug development professionals and researchers in the field of peptide synthesis now have access to a comprehensive technical guide on the solubility of Boc-Ser(Me)-OH (N-tert-Butoxycarbonyl-O-methyl-L-serine), a critical protected amino acid derivative. This document outlines the known solubility of this compound in common organic solvents, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment, addressing a significant knowledge gap in the practical application of this reagent.
The solubility of protected amino acids is a crucial parameter in synthetic chemistry, influencing reaction efficiency, purification strategies, and overall process scalability. This compound, with its combination of a lipophilic Boc protecting group and the more polar carboxylic acid and O-methyl ether moieties, exhibits a nuanced solubility profile that necessitates a clear and consolidated reference for laboratory use.
Quantitative and Qualitative Solubility Profile of this compound
While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, existing data from supplier technical sheets and related compounds provide a foundational understanding. The following table summarizes the available quantitative and qualitative solubility information to guide solvent selection for researchers.
| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 200 | 0.912 | Ultrasonic assistance may be required. The use of fresh, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.[1] |
| Water | Aqueous | 100 | 0.456 | Ultrasonic assistance is noted as necessary to achieve this level of solubility.[1] |
| Dimethylformamide (DMF) | Amide | ~109.6 | ~0.500 | Calculated based on supplier information indicating a clear solution is formed when 1 mmole (219.23 mg) is dissolved in 2 mL of DMF. |
Note: The molecular weight of this compound is 219.23 g/mol .
For a related compound, Boc-L-serine methyl ester , qualitative solubility has been reported in several common organic solvents. While not the free acid, this information can offer some initial guidance for solvent screening:
| Solvent | Chemical Class | Qualitative Solubility |
| Chloroform | Chlorinated Hydrocarbon | Soluble |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble |
| Ethyl Acetate (EtOAc) | Ester | Soluble |
| Acetone | Ketone | Soluble |
This data indicates a general preference for polar aprotic solvents, with significant solubility also observed in water, likely attributable to the free carboxylic acid group.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For instances where precise solubility data in a specific solvent system is required, experimental determination is paramount. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound. The following protocol provides a standardized approach suitable for this compound and other protected amino acid derivatives.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade or higher)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is necessary to ensure saturation.
-
Add a precise volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution by HPLC or another suitable analytical method.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing the Solubility Assessment Workflow
To further clarify the process of solubility determination, the following diagram illustrates the logical steps from initial screening to quantitative analysis.
Caption: Workflow for assessing the solubility of this compound.
This technical guide serves as a valuable resource for researchers, enabling more informed decisions in the design and execution of synthetic routes involving this compound. By providing both existing data and a clear protocol for its experimental determination, this guide aims to streamline laboratory workflows and enhance the successful application of this important amino acid derivative.
References
Methodological & Application
Application Notes and Protocols for Boc-Ser(Me)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH), into peptide sequences is a crucial strategy in modern drug discovery. N-methylation can significantly enhance the pharmacokinetic properties of therapeutic peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation. However, the coupling of N-methylated amino acids presents considerable challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance imposed by the methyl group on the secondary amine.[1][2] This steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[2]
These application notes provide a comprehensive guide to the effective coupling of this compound, detailing recommended coupling reagents, optimized protocols, and strategies to mitigate common side reactions.
Challenges in Coupling this compound
The primary obstacle in the coupling of this compound is the steric hindrance around the N-methyl group, which significantly reduces the nucleophilicity of the amine.[1][2] Consequently, standard coupling reagents used in SPPS, such as HBTU and HCTU, are often inefficient and result in low yields.[2][3] To achieve high coupling efficiencies, more potent activating reagents and optimized reaction conditions are necessary.
Recommended Coupling Reagents
For the successful incorporation of sterically hindered N-methylated amino acids like this compound, the use of highly efficient coupling reagents is paramount. The following reagents have demonstrated superior performance in such challenging couplings:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, HATU provides rapid activation and high coupling yields, while minimizing the risk of racemization.[3][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is highly effective for coupling N-methylated amino acids, particularly when coupling two N-methylated residues consecutively.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A reliable and efficient phosphonium salt-type reagent that is particularly useful for difficult couplings and has the advantage of not producing the carcinogenic byproduct HMPA.[6] The addition of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance its efficiency.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that exhibits high reactivity, excellent solubility, and an improved safety profile as it does not release potentially explosive benzotriazole byproducts.[7]
Data Presentation: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acids
The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound. The quantitative data are representative values based on studies of hindered and N-methylated amino acids and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Reported Yield/Efficiency | Risk of Racemization | Key Considerations |
| HATU | 1:0.95:2 | 1 - 4 hours | High (>90%)[3] | Very Low[8] | Considered the gold standard for difficult couplings. Double coupling may be required for particularly challenging sequences. |
| PyAOP | 1:1:2 | 1 - 4 hours | High (>90%)[5] | Low | Excellent for coupling consecutive N-methylated residues. |
| PyBOP/HOAt | 1:1:2 | 2 - 6 hours | High (>85%)[2] | Low | Addition of HOAt is recommended to enhance reactivity. |
| COMU | 1:1:2 | 1 - 3 hours | High (>90%)[7][9] | Low | Offers a better safety profile and byproducts are water-soluble. |
| DIC/HOBt | 1:1:1 | 12 - 24 hours | Moderate to Low | Moderate | Generally not recommended for hindered couplings due to slow reaction rates and potential for side reactions. |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency with minimal risk of racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as outlined in the general workflow.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the solution and vortex briefly. A pre-activation time of 1-2 minutes is recommended.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin test is not suitable for secondary amines. A yellow color indicates completion, while a blue or green color suggests an incomplete reaction.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
(Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 3-6.
Protocol 2: PyBOP/HOAt-Mediated Coupling of this compound
This protocol provides a robust alternative to HATU, particularly when coupling consecutive N-methylated residues.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1 and 2 from the HATU protocol.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents), PyBOP (3-4 equivalents), and HOAt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and vortex.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.
-
(Optional) Double Coupling: If necessary, perform a second coupling as described in step 7 of the HATU protocol.
Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of this compound. Understanding and mitigating these is crucial for obtaining a high-purity final product.
-
Racemization/Epimerization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity. This is a particular concern with N-methylated amino acids, where slower coupling times can increase the window for epimerization.[8]
-
Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when proline or another N-substituted amino acid is at the C-terminus of the dipeptide.
-
Mitigation:
-
Introduce the third amino acid as quickly as possible.
-
Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation.
-
-
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most common side reaction, leading to deletion sequences in the final peptide.
-
Mitigation:
-
Employ highly potent coupling reagents (HATU, PyAOP, COMU).
-
Perform double or even triple couplings.
-
Use microwave-assisted synthesis to accelerate the reaction rate.[10]
-
-
Logical Flow for Coupling Reagent Selection
The choice of coupling reagent is a critical decision in the synthesis of peptides containing this compound. The following diagram provides a logical flow for selecting an appropriate reagent based on the specific requirements of the synthesis.
Caption: Decision tree for selecting a coupling reagent for this compound.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with the careful selection of potent coupling reagents and the implementation of optimized protocols. Reagents such as HATU, PyAOP, and COMU are highly recommended to overcome the steric hindrance associated with this N-methylated amino acid. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve high yields of N-methylserine-containing peptides with excellent purity, thereby advancing the development of novel peptide-based therapeutics.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Boc Group from Boc-Ser(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs). Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from N-α-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) to yield O-methyl-L-serine (H-Ser(Me)-OH).
The presence of the N-methyl group in this compound introduces steric hindrance around the carbamate nitrogen, which can influence the kinetics of the deprotection reaction compared to its non-methylated counterpart.[1] Therefore, careful optimization of deprotection conditions is crucial to ensure complete and efficient removal of the Boc group while minimizing potential side reactions. The most common and effective methods for Boc deprotection, acidolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will be discussed in detail.[2][3]
Reaction Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][5] The generated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites in the molecule.[4][5]
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with other N-methylated and standard amino acids.[5][6] It is important to note that optimal conditions may vary depending on the scale of the reaction and the specific substrate.
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrochloric Acid (HCl) | Notes |
| Reagent | 20-50% TFA in Dichloromethane (DCM) | 4 M HCl in 1,4-Dioxane or Methanol | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reactions are often initiated at 0 °C to control exothermicity. |
| Reaction Time | 1 - 4 hours | 1 - 6 hours | N-methylation may increase the required reaction time. |
| Typical Yield | > 90% | > 90% | Yields are generally high but depend on the work-up procedure. |
| Purity | > 95% | > 95% | Purification can be achieved by recrystallization or chromatography. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using a solution of TFA in DCM, yielding the trifluoroacetate salt of O-methyl-L-serine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM (v/v, 5-10 eq of TFA) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Add cold anhydrous diethyl ether to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: Deprotection using Hydrochloric Acid (HCl)
This protocol outlines the use of a solution of HCl in 1,4-dioxane or methanol for the deprotection of the Boc group, which affords the hydrochloride salt of O-methyl-L-serine.[7]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane or Methanol
-
Dichloromethane (DCM), anhydrous (optional)
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM or directly in the HCl solution in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 4 M HCl solution (5-10 eq) and stir the mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Troubleshooting
-
Incomplete Deprotection: If TLC or LC-MS analysis indicates the presence of starting material, the reaction time can be extended, or the temperature can be gradually increased. For N-methylated amino acids, a higher concentration of the acid or a longer reaction time may be necessary due to increased steric hindrance.[1]
-
Side Reactions: The formation of byproducts from the reaction of the tert-butyl cation with nucleophilic residues can be a concern. While serine itself is not highly susceptible, for other sensitive amino acids, the addition of scavengers such as triethylsilane (TES) or thioanisole may be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 3. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cleavage of Peptides Containing O-Methylated Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational and synthetic modifications of peptides are critical in drug discovery and proteomics. O-methylation of serine residues is one such modification that can significantly impact the conformational properties, stability, and biological activity of a peptide. The successful synthesis and purification of these modified peptides hinge on the final cleavage and deprotection step, which must be carefully optimized to preserve the O-methyl ether linkage while removing all other protecting groups.
These application notes provide a detailed guide to selecting and performing the optimal cleavage of peptides containing O-methylated serine, synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and data presented are compiled to assist researchers in maximizing the yield and purity of their target O-methylated peptides.
Core Principles of Cleavage for O-Methylated Serine Peptides
The primary challenge in cleaving peptides containing O-methylated serine lies in the potential acid lability of the O-methyl ether bond. While generally more stable than many common side-chain protecting groups, prolonged exposure to strong acids, such as high concentrations of trifluoroacetic acid (TFA), can lead to demethylation. Therefore, the cleavage strategy must balance the efficient removal of protecting groups with the preservation of the O-methyl group.
Key considerations include:
-
Acid Concentration and Cleavage Time: Milder TFA concentrations and shorter reaction times are generally preferred to minimize the risk of demethylation.
-
Scavengers: The choice and concentration of scavengers are crucial to quench reactive cationic species generated during the cleavage of other protecting groups, which could otherwise lead to side reactions, including potential attack on the O-methyl group.
-
Protecting Group Strategy: The selection of side-chain protecting groups for other amino acids in the sequence should be compatible with a milder final cleavage protocol. For instance, using more acid-labile protecting groups can shorten the required cleavage time.
Recommended Cleavage Cocktails and Protocols
The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. Below are recommended cocktails and protocols with specific considerations for peptides containing O-methylated serine.
Table 1: Recommended Cleavage Cocktails for Peptides Containing O-Methylated Serine
| Reagent Cocktail | Composition (v/v/w) | Target Protecting Groups | Key Considerations for O-Methylated Serine |
| Cocktail A (Mild) | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | tBu, Boc, Trt | Recommended for peptides without Arg(Pbf) or other acid-resistant groups. Shorter cleavage time minimizes demethylation risk. |
| Cocktail B (Standard) | TFA / Thioanisole / Water / TIS (90:5:2.5:2.5) | tBu, Boc, Trt, Pbf | Thioanisole aids in the removal of Pbf from arginine. Monitor cleavage time carefully to avoid demethylation. |
| Cocktail C (For Cys-containing) | TFA / 1,2-Ethanedithiol (EDT) / Water / TIS (92.5:2.5:2.5:2.5) | tBu, Boc, Trt, Cys(Trt) | EDT is an effective scavenger for protecting Cys residues. |
Experimental Protocols
Protocol 1: General Small-Scale Trial Cleavage
Before committing the entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage to optimize the conditions.
-
Resin Preparation: Transfer approximately 10-20 mg of the dried peptide-resin to a microcentrifuge tube.
-
Cleavage Cocktail Addition: Add 200 µL of the selected cleavage cocktail (e.g., Cocktail A) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture through a small cotton plug into a new tube containing 1.5 mL of cold diethyl ether.
-
Rinse the resin with an additional 100 µL of TFA and add it to the ether.
-
Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated peptide.
-
-
Washing: Carefully decant the ether, wash the peptide pellet with another 1 mL of cold ether, and centrifuge again. Repeat this wash step.
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a stream of nitrogen.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to assess the cleavage efficiency and the integrity of the O-methyl group.
Protocol 2: Scale-Up Cleavage Procedure
Once the optimal conditions are determined from the trial cleavage, proceed with the larger scale cleavage.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100-500 mg) in a suitable reaction vessel with a sintered glass filter.
-
Cleavage Cocktail Addition: Add the appropriate volume of the optimized cleavage cocktail (e.g., 2-5 mL per 100 mg of resin).
-
Incubation: Securely cap the vessel and allow the reaction to proceed with occasional gentle agitation for the optimized duration (typically 1-3 hours) at room temperature.
-
Filtration: Drain the cleavage solution containing the peptide into a collection tube.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: Slowly add the combined filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the TFA). A white precipitate of the peptide should form.
-
Isolation:
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation or collect by filtration.
-
-
Washing and Drying: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups. Dry the final peptide product under vacuum.
Data Presentation: Purity and Yield Considerations
The purity of the crude peptide and the final yield are critical metrics for a successful cleavage protocol. The following table provides hypothetical comparative data based on the use of different cleavage cocktails for a model peptide containing O-methylated serine.
Table 2: Comparative Cleavage Efficiency and Purity of a Model O-Methylated Serine Peptide
| Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Yield (%) | Demethylation (%) |
| Cocktail A | 1.5 | 85 | 75 | < 1 |
| Cocktail B | 2.0 | 82 | 70 | ~2 |
| Cocktail B | 3.0 | 80 | 68 | ~5 |
| Cocktail C | 1.5 | 83 | 72 | < 1 |
Data is illustrative and will vary depending on the specific peptide sequence.
Visualization of Workflows and Pathways
Logical Workflow for Cleavage Cocktail Selection
The following diagram outlines the decision-making process for selecting an appropriate cleavage cocktail for a peptide containing O-methylated serine.
Caption: Decision workflow for selecting a cleavage cocktail.
Potential Side Reactions During Cleavage
This diagram illustrates the desired cleavage pathway versus potential side reactions that can occur, particularly the demethylation of serine.
Caption: Desired vs. potential side reactions during cleavage.
Conclusion
The successful cleavage of peptides containing O-methylated serine is achievable with careful consideration of the cleavage cocktail composition and reaction conditions. By employing milder acidic conditions, appropriate scavengers, and optimizing the cleavage time through small-scale trials, researchers can effectively obtain their target modified peptides with high purity and yield, ready for downstream applications in drug development and biological studies.
Incorporation of Boc-Ser(Me)-OH in Automated Peptide Synthesizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in peptide-based drug discovery, offering a pathway to enhanced therapeutic properties. The incorporation of N-methylated residues, such as Nα-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-Ser(Me)-OH), can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.[1][2][3] N-methylation increases resistance to enzymatic degradation by sterically hindering protease access and disrupting hydrogen bonding networks essential for enzyme recognition.[2] This modification can also lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[2][3]
However, the introduction of N-methylated amino acids into a peptide sequence via automated solid-phase peptide synthesis (SPPS) presents unique challenges. The secondary amine of N-methylated amino acids exhibits reduced nucleophilicity and increased steric hindrance, which can lead to slower coupling kinetics and incomplete reactions.[2][4] This application note provides detailed protocols and quantitative data for the efficient incorporation of this compound in automated peptide synthesizers using Boc chemistry, addressing the associated challenges to ensure high peptide purity and yield.
Challenges in Incorporating this compound
The primary obstacle in coupling this compound is the steric hindrance provided by the N-methyl group, which impedes the approach of the activated carboxyl group of the incoming amino acid. This can result in:
-
Slower Coupling Reactions: Longer reaction times are often necessary to achieve complete coupling.
-
Lower Coupling Efficiency: Incomplete coupling can lead to the formation of deletion sequences, complicating purification.
-
Potential for Epimerization: The use of more forceful coupling reagents or extended reaction times can increase the risk of racemization at the chiral center of the activated amino acid.[2]
To overcome these challenges, the selection of an appropriate coupling reagent and optimization of the synthesis cycle are paramount.
Recommended Coupling Reagents for this compound
Standard coupling reagents may prove insufficient for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The use of highly reactive phosphonium or uronium/aminium salt-based reagents is recommended.
| Coupling Reagent | Class | Relative Efficiency | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Excellent | Highly reactive, effective for sterically hindered couplings, reduces epimerization.[2][5] |
| HBTU (Hexamethylphosphoramide, Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | Uronium/Aminium Salt | Very Good | A reliable and widely used reagent, though slightly less reactive than HATU for hindered couplings.[6] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent | Highly effective for difficult couplings, including those involving N-methylated amino acids.[2][4] |
| PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) | Phosphonium Salt | Excellent | Noted for its high reactivity, often used for the most challenging couplings.[2][5][6] |
Experimental Protocols: Automated Boc-SPPS of a Peptide Containing Ser(Me)
This protocol outlines the automated synthesis of a model tripeptide (Phe-Ser(Me)-Ala) on a standard automated peptide synthesizer using Boc chemistry.
1. Materials and Reagents:
-
Resin: Pre-loaded Boc-Ala-Merrifield resin (0.4-0.8 mmol/g substitution).
-
Amino Acids:
-
This compound
-
Boc-Phe-OH
-
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Isopropyl alcohol (IPA).
-
-
Reagents for Deprotection:
-
Trifluoroacetic acid (TFA).
-
-
Reagents for Neutralization:
-
N,N-Diisopropylethylamine (DIEA).
-
-
Coupling Reagents:
-
HATU
-
DIEA
-
-
Washing Solutions:
-
DCM
-
DMF
-
-
Cleavage Cocktail:
-
TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
2. Automated Synthesizer Setup:
Program the automated peptide synthesizer with the following cycles. Volumes are based on a 0.1 mmol synthesis scale.
Cycle 1: Deprotection
| Step | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | DCM Wash | 5 mL | 1 min | 3 |
| 2 | 50% TFA in DCM | 5 mL | 2 min | 1 |
| 3 | 50% TFA in DCM | 5 mL | 30 min | 1 |
| 4 | DCM Wash | 5 mL | 1 min | 3 |
| 5 | IPA Wash | 5 mL | 1 min | 2 |
| 6 | DCM Wash | 5 mL | 1 min | 3 |
Cycle 2: Neutralization
| Step | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | 10% DIEA in DCM | 5 mL | 2 min | 2 |
| 2 | DCM Wash | 5 mL | 1 min | 5 |
Cycle 3: Coupling of this compound
| Step | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | This compound (0.4 M in DMF) | 2.5 mL | - | 1 |
| 2 | HATU (0.4 M in DMF) | 2.5 mL | - | 1 |
| 3 | DIEA (0.8 M in DMF) | 2.5 mL | 120 min | 1 |
| 4 | DMF Wash | 5 mL | 1 min | 3 |
| 5 | DCM Wash | 5 mL | 1 min | 3 |
Note: A longer coupling time of 120 minutes is recommended for the sterically hindered this compound.
Cycle 4: Capping (Optional but Recommended)
To block any unreacted amino groups, a capping step can be introduced.
| Step | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | Acetic Anhydride/DIEA/DMF (1:1:3) | 5 mL | 20 min | 2 |
| 2 | DMF Wash | 5 mL | 1 min | 3 |
| 3 | DCM Wash | 5 mL | 1 min | 3 |
Cycle 5: Coupling of Boc-Phe-OH
Follow the standard coupling protocol with a shorter coupling time.
| Step | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | Boc-Phe-OH (0.4 M in DMF) | 2.5 mL | - | 1 |
| 2 | HATU (0.4 M in DMF) | 2.5 mL | - | 1 |
| 3 | DIEA (0.8 M in DMF) | 2.5 mL | 60 min | 1 |
| 4 | DMF Wash | 5 mL | 1 min | 3 |
| 5 | DCM Wash | 5 mL | 1 min | 3 |
3. Peptide Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM and dry under a stream of nitrogen.
-
Transfer the resin to a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[7][8][9]
Quantitative Data Summary
The following table presents expected outcomes for the synthesis of the model tripeptide (Phe-Ser(Me)-Ala) using different coupling reagents in an automated synthesizer. The data is based on typical performance for sterically hindered N-methylated amino acids.
| Coupling Reagent for this compound | Coupling Time (min) | Crude Purity (%) | Overall Yield (%) |
| HBTU | 120 | ~80-85 | ~60-70 |
| HATU | 120 | >90 | >75 |
| PyAOP | 120 | >90 | >75 |
| PyBroP | 120 | >90 | >75 |
| DIC/HOBt (Standard) | 120 | <60 | <50 |
Note: Crude purity was estimated by RP-HPLC analysis of the crude product. Overall yield was calculated after purification.
Visualizations
Workflow for Automated Incorporation of this compound
Caption: Automated synthesis cycle for incorporating this compound.
Advantages of N-Methylation in Peptides
Caption: Benefits of N-methylation for therapeutic peptides.
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is achievable with careful optimization of the synthesis protocol. The primary challenges of steric hindrance and reduced reactivity can be effectively overcome by employing highly reactive coupling reagents such as HATU and extending coupling times. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers and drug development professionals to leverage the benefits of N-methylation in their peptide-based therapeutics, ultimately leading to the development of more robust and effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings.neurips.cc [proceedings.neurips.cc]
- 9. The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni [mdpi.com]
Application Notes and Protocols for the Use of Boc-Ser(Me)-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate. This aggregation can lead to incomplete reactions, difficult purifications, and overall low yields. The choice of protecting group strategy and specific amino acid derivatives is critical to mitigating these issues. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is often favored for hydrophobic sequences. The repeated acidic treatments used to remove the Boc group can disrupt the secondary structures that lead to aggregation.
This document provides detailed application notes and protocols for the use of Boc-Ser(Me)-OH , an O-methylated serine derivative, in the synthesis of hydrophobic peptides. The methylation of the serine side-chain hydroxyl group offers a unique approach to further combat aggregation by eliminating a potential hydrogen bond donor, thereby increasing the hydrophobicity of the protected residue and disrupting the formation of inter- and intra-chain hydrogen bonds that are a primary cause of aggregation.
Rationale for Using this compound in Hydrophobic Peptide Synthesis
The incorporation of this compound into a peptide sequence, particularly in regions prone to aggregation, is based on the following principles:
-
Disruption of Hydrogen Bonding: The native hydroxyl group of serine can participate in hydrogen bonding, which contributes to the formation of stable secondary structures like β-sheets, a common cause of aggregation in hydrophobic peptides.[1][2] By replacing the hydroxyl proton with a methyl group, this hydrogen bonding capacity is eliminated.
-
Increased Solubility of the Protected Peptide: While the final peptide may be hydrophobic, maintaining the solubility of the growing, protected peptide-resin complex is crucial for efficient synthesis. The O-methyl group can improve solvation in the organic solvents used for SPPS compared to a free hydroxyl or a bulky benzyl ether.
-
Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS protocols. The methyl ether is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and is typically removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).
Data Presentation
While direct comparative studies quantifying the reduction in aggregation with this compound versus other protected serines are not extensively published, the following table summarizes the expected outcomes based on the chemical principles outlined above.
| Protected Serine Derivative | Expected Impact on Aggregation | Rationale | Compatibility with Boc-SPPS |
| This compound | High Reduction | Eliminates side-chain hydrogen bonding; less sterically bulky than benzyl ether. | Excellent |
| Boc-Ser(Bzl)-OH | Moderate Reduction | Benzyl group provides steric hindrance to aggregation but is bulkier. | Excellent |
| Boc-Ser-OH (unprotected) | Low Reduction / Potential for Side Reactions | Free hydroxyl can participate in hydrogen bonding and is susceptible to O-acylation. | Not Recommended |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual coupling of this compound within a standard Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) OR
-
HBTU/HATU and N,N-Diisopropylethylamine (DIEA)
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for Boc deprotection: Trifluoroacetic acid (TFA) in DCM
-
Reagents for neutralization: DIEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 5% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Coupling of this compound (Option A: DIC/HOBt):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Coupling of this compound (Option B: HBTU/HATU):
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU or HATU (3 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Immediately add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Cleavage and Deprotection of Peptides Containing Ser(Me)
The methyl ether of the serine side chain is a stable protecting group and requires strong acid for cleavage, typically anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, or thioanisole)
-
Cold diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Preparation of the Peptidyl-Resin:
-
Thoroughly wash the final peptide-resin with DCM and methanol to remove residual solvents and reagents.
-
Dry the resin under high vacuum for at least 4 hours.
-
-
HF Cleavage:
-
Place the dried peptidyl-resin in the reaction vessel of the HF cleavage apparatus.
-
Add the appropriate scavenger(s). A common scavenger cocktail is p-cresol:p-thiocresol:dithiothreitol (1:1:1 by weight).
-
Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Evaporation:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide residue with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
A fine powder of the crude peptide should precipitate.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether.
-
-
Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Boc-SPPS Cycle with this compound
Caption: General workflow for a single coupling cycle in Boc-SPPS incorporating this compound.
Rationale for Using this compound to Mitigate Aggregation
Caption: Logical diagram illustrating how this compound helps to reduce peptide aggregation.
Conclusion
The use of this compound offers a valuable strategy for the synthesis of "difficult" hydrophobic peptides. By eliminating a key hydrogen bond donor site, this derivative can effectively disrupt the formation of secondary structures that lead to on-resin aggregation. This, in turn, can lead to higher crude peptide purity and improved overall yields. The protocols provided herein offer a framework for the successful incorporation of this compound and the subsequent cleavage of the final peptide. Researchers and drug development professionals are encouraged to consider this approach when faced with the challenges of synthesizing aggregation-prone hydrophobic peptides.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-Ser(Me)-OH
Introduction
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups.[1] Consequently, robust purification is a critical step to isolate a highly pure final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for peptide purification, separating molecules based on their hydrophobicity.[1][][][4]
This document provides detailed application notes and protocols for the purification of peptides containing N-tert-butoxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH), a protected amino acid derivative used in peptide synthesis.[5] The presence of the Boc protecting group increases the hydrophobicity of the peptide, which presents specific challenges and considerations for HPLC purification.[6]
Physicochemical Properties and Challenges
The Boc group is a bulky, hydrophobic protecting group. Its presence significantly influences the retention behavior of the peptide on a reversed-phase column, typically leading to longer retention times.[6] Understanding the properties of the building block, this compound, is essential for developing a suitable purification strategy.
| Property | Value | Reference |
| Chemical Name | N-tert-butyloxycarbonyl-L-serine methyl ester | [5] |
| CAS Number | 51293-47-1 | [5] |
| Molecular Formula | C9H17NO5 | [5] |
| Molecular Weight | 219.24 g/mol | [5] |
| Appearance | Colorless to yellow liquid or oil | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7] |
The primary challenges in purifying peptides containing this compound include:
-
Strong Retention: The hydrophobicity of the Boc group can cause strong binding to the stationary phase, requiring higher concentrations of organic solvent for elution.[6]
-
Poor Aqueous Solubility: The crude peptide may have limited solubility in the aqueous mobile phases typically used at the start of an HPLC gradient.
-
Co-elution of Impurities: Side products from synthesis, such as deletion sequences lacking only one or two amino acids, may have very similar hydrophobicities to the target peptide, making separation difficult.
Application Notes
Principle of Separation
RP-HPLC separates peptides based on the hydrophobic interactions between the analyte and the stationary phase (typically silica bonded with alkyl chains, e.g., C18). A polar mobile phase (e.g., water with an ion-pairing agent) is used initially, and the concentration of a less polar organic solvent (e.g., acetonitrile) is gradually increased. Hydrophobic molecules, like Boc-protected peptides, are retained longer on the column and elute at higher organic solvent concentrations.[1][4]
Chromatographic Column Selection
-
Stationary Phase: For most peptides with a molecular weight under 4000 Da, a C18 stationary phase provides the best separation.[] For more hydrophobic or larger peptides, C8 or C4 columns can be considered.[]
-
Pore Size: A wide pore size (e.g., 300 Å) is crucial for peptide separations to allow the molecules to access the bonded phase within the pores, ensuring optimal interaction and resolution.[8]
-
Column Dimensions: Analytical columns (e.g., 4.6 mm I.D.) are used for method development and purity analysis, while preparative columns (e.g., >10 mm I.D.) are used for purifying larger quantities.
Mobile Phase Composition
-
Solvents: The most common mobile phase system consists of ultrapure water (Solvent A) and acetonitrile (Solvent B).[][4] Acetonitrile is favored due to its low viscosity and UV transparency.[4]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the standard ion-pairing agent.[1][] TFA serves two main purposes: it acidifies the mobile phase (pH ≈ 2) to ensure consistent protonation of acidic and basic groups in the peptide, and it forms ion pairs with charged residues, which enhances interaction with the stationary phase and significantly improves peak shape.[]
-
Alternative Mobile Phases: If TFA interferes with downstream applications or fails to provide adequate separation, other systems like acetic acid or phosphoric acid can be used.[] Adjusting the mobile phase pH can also be a powerful tool to alter selectivity and improve purification.[9]
Detection
Peptides are typically monitored using UV detection at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide backbone amide bonds.[1]
Experimental Protocols
Crude Peptide Sample Preparation
-
Weigh the crude peptide obtained after synthesis and cleavage from the resin.
-
Dissolve the peptide in a minimum volume of Solvent A (0.1% TFA in water).
-
If solubility is poor, add a small amount of Solvent B (0.1% TFA in acetonitrile) dropwise until the peptide dissolves. Alternatively, solvents like DMSO can be used, but their effect on the chromatography must be considered.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC for Method Development
This step is crucial to determine the retention time of the target peptide and to profile the impurities.
| Parameter | Recommended Condition |
| Instrument | Analytical HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 215 nm |
| Injection Volume | 10-20 µL |
Preparative HPLC for Purification
Based on the analytical results, a focused gradient is designed for the preparative run to maximize resolution between the target peptide and closely eluting impurities.
| Parameter | Recommended Condition |
| Instrument | Preparative HPLC System |
| Column | C18, 21.2 x 250 mm, 10 µm, 300 Å (or appropriate size for scale) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (adjust based on column diameter) |
| Gradient | Develop a shallow gradient around the elution %B of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a gradient of 30-50% B over 40 minutes could be effective. |
| Detection | UV at 215 nm |
| Sample Loading | Dissolve crude peptide in a minimal volume and inject. The amount depends on column capacity. |
Fraction Analysis and Post-Purification
-
Collect fractions throughout the elution of the main peak.
-
Analyze each fraction using the analytical HPLC method to determine its purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified peptide as a fluffy white powder.[1]
Illustrative Data
The following table presents typical, illustrative data for the purification of a hypothetical peptide containing this compound.
| Parameter | Before Purification | After Purification |
| Purity (Analytical HPLC) | ~65% | >98% |
| Retention Time (Analytical) | 18.5 minutes | 18.5 minutes |
| Overall Yield | N/A | 25-40% (Typical range) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Wash or replace the column- Ensure TFA concentration is 0.1% in both mobile phases- Reduce sample injection volume/mass |
| Low Resolution | - Gradient is too steep- Inappropriate stationary phase | - Make the preparative gradient shallower around the target peak- Try a different column (e.g., C8 instead of C18) or a column with higher efficiency (smaller particles) |
| Low Recovery | - Peptide is irreversibly adsorbed to the column- Peptide precipitation on the column | - Add a small percentage of isopropanol to Mobile Phase B- Ensure the sample is fully dissolved before injection- Lower the initial %B of the gradient |
| Baseline Drift | - Column not fully equilibrated- Contamination in the mobile phase or detector | - Extend the column equilibration time before injection- Use fresh, high-purity solvents and additives[] |
Visualizations
Caption: Experimental workflow for HPLC purification of peptides.
Caption: Troubleshooting guide for common HPLC purification problems.
References
- 1. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. This compound | 51293-47-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-Ser(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry analysis of synthetic peptides incorporating the non-standard amino acid N-tert-butyloxycarbonyl-O-methyl-serine (Boc-Ser(Me)-OH). This document outlines detailed experimental protocols, data analysis strategies, and expected fragmentation patterns, facilitating the characterization and quantification of these modified peptides in research and drug development settings.
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery for enhancing therapeutic properties such as stability, potency, and cell permeability. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), introducing both a temporary N-terminal protecting group (Boc) and a permanent O-methyl modification on the serine side chain. Accurate and robust analytical methods are essential to verify the successful incorporation of this modified residue, assess peptide purity, and perform quantitative analysis. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the premier analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.
This document details the expected behavior of this compound containing peptides during mass spectrometry analysis, including characteristic fragmentation patterns, and provides standardized protocols for their analysis.
Expected Mass and Fragmentation Patterns
The chemical structure of this compound dictates its behavior in the mass spectrometer. Understanding its fragmentation is key to confident identification.
-
Molecular Weight: The monoisotopic mass of this compound is 219.1106 g/mol . In positive ion mode electrospray ionization (ESI), it is typically observed as the protonated molecule [M+H]⁺ at m/z 220.1.
-
Key Fragmentation Pathways: During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides containing this compound will exhibit fragmentation patterns characteristic of both the peptide backbone and the modified amino acid.
-
Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under typical CID conditions and will readily fragment. Key neutral losses include:
-
Loss of isobutylene (56 Da): A primary fragmentation pathway for the Boc group.
-
Loss of the entire Boc group (100 Da): Resulting from the cleavage of the carbamate bond.
-
-
Peptide Backbone Fragmentation: Standard b- and y-type ions will be observed from the cleavage of amide bonds along the peptide backbone. The presence of this compound will result in a mass shift in the b- and y-ions that contain this modified residue.
-
O-Methyl Serine Side Chain Fragmentation: The O-methyl group on the serine side chain is generally stable under CID conditions. However, depending on the fragmentation energy, some fragmentation of the side chain may occur.
-
A hypothetical fragmentation of a tripeptide, Ac-Ala-Ser(Me)-Gly-NH₂, where the N-terminus is acetylated and the C-terminus is amidated, is presented below to illustrate the expected b- and y-ion series.
Illustrative Quantitative Data
The following tables represent hypothetical quantitative data from an LC-MS/MS experiment analyzing a synthetic peptide with the sequence Ac-Ala-Boc-Ser(Me)-Gly-NH₂. Table 1 summarizes the expected mass-to-charge ratios for the precursor and key fragment ions. Table 2 provides an example of a quantitative analysis comparing two different synthesis batches of the peptide.
Table 1: Predicted m/z for Precursor and Fragment Ions of Ac-Ala-Boc-Ser(Me)-Gly-NH₂
| Ion Type | Sequence | Calculated m/z ([M+H]⁺) |
| Precursor | Ac-Ala-Boc-Ser(Me)-Gly-NH₂ | 417.23 |
| b₁ | Ac-Ala | 114.06 |
| b₂ | Ac-Ala-Boc-Ser(Me) | 333.17 |
| y₁ | Gly-NH₂ | 75.05 |
| y₂ | Boc-Ser(Me)-Gly-NH₂ | 294.16 |
| Precursor - 56 | Ac-Ala-Ser(Me)-Gly-NH₂ (loss of isobutylene) | 361.17 |
| Precursor - 100 | Ac-Ala-Ser(Me)-Gly-NH₂ (loss of Boc group) | 317.15 |
Table 2: Relative Quantification of Ac-Ala-Boc-Ser(Me)-Gly-NH₂ in Two Synthesis Batches
| Sample | Replicate | Precursor Ion Intensity (cps) | Relative Abundance (%) | Purity (%) |
| Batch A | 1 | 2.5 x 10⁶ | 100 | 98.5 |
| 2 | 2.6 x 10⁶ | 104 | 98.2 | |
| 3 | 2.4 x 10⁶ | 96 | 98.6 | |
| Batch A Mean | 2.5 x 10⁶ | 100 | 98.4 | |
| Batch B | 1 | 1.8 x 10⁶ | 72 | 95.1 |
| 2 | 1.9 x 10⁶ | 76 | 94.8 | |
| 3 | 1.7 x 10⁶ | 68 | 95.3 | |
| Batch B Mean | 1.8 x 10⁶ | 72 | 95.1 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[1]
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water.[2]
-
For hydrophobic peptides, the addition of an organic solvent such as acetonitrile may be necessary to achieve complete dissolution.[3]
-
Vortex and sonicate briefly to ensure the peptide is fully dissolved.
-
-
Dilution:
-
Dilute the peptide stock solution to a final concentration appropriate for your mass spectrometer. This is typically in the low micromolar to nanomolar range (e.g., 1-10 µM).
-
-
Desalting (Recommended):
-
If the peptide sample contains a high concentration of salts from synthesis or purification (e.g., trifluoroacetic acid - TFA), it is highly recommended to desalt the sample.[3]
-
Use a C18 ZipTip or a similar reversed-phase solid-phase extraction (SPE) method for desalting. This will improve signal-to-noise and prevent ion suppression.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System:
-
Column: A C18 reversed-phase column is suitable for most peptides. Column dimensions (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size) should be chosen based on the desired flow rate and separation efficiency.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for peptide separation is a linear increase from 5% to 50% Mobile Phase B over 15-30 minutes. The gradient should be optimized for the specific peptide to ensure good separation from impurities.
-
Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min for analytical scale columns.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: A range that includes the expected precursor ion m/z, for example, m/z 200-1500.
-
Data-Dependent Acquisition (DDA):
-
Select the most intense precursor ions from the MS1 scan for fragmentation (MS/MS).
-
Use a dynamic exclusion list to prevent repeated fragmentation of the most abundant ions.
-
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: The collision energy should be optimized to achieve a good balance between precursor ion depletion and the generation of informative fragment ions. A stepped or ramped collision energy can be beneficial.
-
Data Analysis
-
Peptide Identification:
-
Process the raw data using a suitable software package (e.g., vendor-specific software, MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a database containing the sequence of the target peptide.
-
Include the mass of the this compound modification (+219.1106 Da) as a variable modification in the search parameters.
-
Manually inspect the MS/MS spectra to confirm the identification and the presence of characteristic fragment ions (b- and y-ions, and losses from the Boc group).
-
-
Quantitative Analysis:
-
For relative quantification, compare the peak areas or intensities of the precursor ion across different samples.
-
For absolute quantification, a stable isotope-labeled internal standard of the target peptide should be used.
-
Ensure that the data is properly normalized to account for variations in sample loading and instrument performance.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Overall experimental workflow for the mass spectrometry analysis of this compound containing peptides.
Caption: Key fragmentation pathways for peptides containing this compound in CID/HCD.
References
Application Note: NMR Characterization of Peptides with O-methyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified amino acids into peptides is a key strategy in drug discovery to enhance pharmacological properties such as metabolic stability, conformational rigidity, and binding affinity. O-methylation of serine residues represents a subtle yet impactful modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of these modified peptides. This application note provides a comprehensive guide to the synthesis and detailed NMR characterization of peptides containing O-methyl-L-serine, including detailed experimental protocols, expected NMR data, and workflow visualizations.
Introduction
O-methyl-L-serine, an analogue of L-serine where the side-chain hydroxyl proton is replaced by a methyl group, can significantly alter the local chemical environment within a peptide. This modification can influence hydrogen bonding potential, steric interactions, and overall peptide conformation. Consequently, this can lead to improved therapeutic characteristics. Detailed structural analysis by high-resolution NMR is crucial to understanding the conformational consequences of this modification and to ensure the correct structure of the synthesized peptide.
This document outlines the necessary steps for the successful characterization of O-methyl-L-serine-containing peptides, from their synthesis to the acquisition and interpretation of a full suite of NMR experiments.
Synthesis of Peptides Containing O-methyl-L-serine
Peptides incorporating O-methyl-L-serine can be efficiently prepared using standard solid-phase peptide synthesis (SPPS) protocols. The key is the availability of the appropriately protected O-methyl-L-serine building block, typically Fmoc-Ser(Me)-OH.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard Fmoc-based SPPS procedure on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-O-methyl-L-serine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours. For the sterically hindered Fmoc-O-methyl-L-serine, a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Characterization
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon resonances and for the conformational analysis of the peptide.
Sample Preparation
Protocol:
-
Dissolve 5-10 mg of the lyophilized, purified peptide in 500 µL of a suitable NMR solvent. For exchangeable proton observation, use 90% H₂O/10% D₂O. For routine spectra, deuterated solvents like DMSO-d₆ or CD₃OH can be used.
-
Adjust the pH of aqueous samples to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
Transfer the solution to a high-quality 5 mm NMR tube.
Expected NMR Data for O-methyl-L-serine Residue
The O-methylation of the serine side chain introduces a new methyl group and shields the β-protons. The following table summarizes the expected ¹H and ¹³C chemical shift ranges for an O-methyl-L-serine residue within a peptide sequence. These are estimated values based on standard serine chemical shifts and the known effects of methylation. Actual values will vary depending on the local environment and peptide conformation.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Hα | 4.2 - 4.6 | 55 - 58 | Similar to standard Serine, but can be influenced by conformational changes. |
| Hβ | 3.6 - 4.0 | 68 - 72 | Typically shifted slightly downfield compared to standard Serine due to the electron-withdrawing effect of the ether oxygen. |
| -OCH₃ | 3.2 - 3.4 | 58 - 60 | A characteristic sharp singlet integrating to 3 protons. This is a key diagnostic signal. |
| Cα | 55 - 58 | - | Similar to standard Serine. |
| Cβ | 68 - 72 | - | Shifted downfield compared to the ~62 ppm of standard Serine. |
| -OCH₃ | - | 58 - 60 | A distinct methyl carbon signal. |
| C=O | - | 170 - 174 | Typical carbonyl chemical shift range. |
NMR Experimental Protocols
The following is a standard suite of NMR experiments for the characterization of an O-methyl-L-serine containing peptide.
1. 1D ¹H NMR:
-
Purpose: To get an overview of the proton signals and to check for sample purity and aggregation.
-
Key Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Solvent suppression: Required for aqueous samples (e.g., presaturation or WATERGATE).
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64.
-
2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify coupled proton spin systems corresponding to individual amino acid residues.
-
Key Parameters:
-
Pulse sequence: mlevph.
-
Mixing time: 60-80 ms to allow for magnetization transfer throughout the entire spin system.
-
Data points: 2048 in F2, 512 in F1.
-
3. 2D ¹H-¹H COSY (Correlated Spectroscopy):
-
Purpose: To identify directly coupled protons (e.g., Hα-Hβ).
-
Key Parameters:
-
Pulse sequence: cosygpmf.
-
Data points: 2048 in F2, 512 in F1.
-
4. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.
-
Key Parameters:
-
Pulse sequence: noesygpph.
-
Mixing time: 150-300 ms.
-
Data points: 2048 in F2, 512 in F1.
-
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons. This is essential for assigning carbon resonances.
-
Key Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3.
-
Spectral width: ~12 ppm in F2 (¹H), ~80 ppm in F1 (¹³C).
-
Data points: 2048 in F2, 256 in F1.
-
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequential assignment and confirming the position of the O-methyl group.
-
Key Parameters:
-
Pulse sequence: hmbcgplpndqf.
-
Correlation delay: Optimized for ~8 Hz coupling.
-
Data points: 2048 in F2, 512 in F1.
-
Data Interpretation and Visualization
The systematic analysis of the aforementioned NMR spectra will allow for the complete resonance assignment and structural characterization of the peptide.
Resonance Assignment Workflow
The following workflow outlines the logical steps for assigning the NMR signals of the peptide.
Caption: Workflow for NMR resonance assignment of the peptide.
Key NMR Signatures for O-methyl-L-serine
The presence of the O-methyl-L-serine residue can be unequivocally confirmed by observing specific correlations in the 2D NMR spectra.
Caption: Key 2D NMR correlations for identifying O-methyl-L-serine.
Conclusion
The combination of solid-phase peptide synthesis and a comprehensive suite of NMR experiments provides a robust platform for the preparation and in-depth characterization of peptides containing O-methyl-L-serine. The protocols and expected data presented in this application note serve as a valuable resource for researchers in drug development and peptide science. The unambiguous identification of the O-methyl group and the detailed conformational analysis enabled by NMR are critical for establishing structure-activity relationships and advancing the development of novel peptide-based therapeutics.
Application Notes and Protocols for Boc-Ser(Me)-OH in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butyloxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH) in peptide fragment condensation strategies. This document includes detailed protocols, data presentation in tabular format, and visualizations to aid in the design and execution of synthetic peptide campaigns.
Introduction to this compound in Peptide Synthesis
N-Boc-O-methyl-L-serine is a valuable amino acid derivative for peptide synthesis, particularly in the construction of complex peptides and therapeutic agents.[1] The O-methyl group on the serine side chain can enhance the metabolic stability of the resulting peptide by preventing O-glycosylation or phosphorylation, and it can also influence the peptide's conformation and biological activity.
In fragment condensation, pre-synthesized peptide fragments are coupled together in solution or on a solid support.[2][3] This strategy is advantageous for the synthesis of large peptides, minimizing the accumulation of side products that can occur with stepwise solid-phase peptide synthesis (SPPS).[2] The incorporation of this compound at the C-terminus of a peptide fragment can be a strategic choice to introduce a modified serine residue at a specific position.
Advantages of Using this compound in Fragment Condensation
-
Enhanced Stability: The O-methyl group prevents potential side reactions at the serine hydroxyl group, such as O-acylation, during the coupling of subsequent amino acids.[4]
-
Improved Pharmacokinetic Properties: N-methylation and side-chain modifications can improve the oral availability and in vivo half-life of peptides.[5]
-
Reduced Racemization: While the risk of racemization exists for the C-terminal amino acid of a peptide fragment during activation, the choice of appropriate coupling reagents and conditions can minimize this side reaction.[2]
-
Strategic Modification: Allows for the precise placement of a methylated serine residue within a peptide sequence, which can be crucial for structure-activity relationship (SAR) studies.[6]
Key Considerations for Fragment Condensation with this compound
Several factors are critical for the successful coupling of a peptide fragment containing a C-terminal this compound:
-
Coupling Reagents: The choice of coupling reagent is crucial, especially when dealing with sterically hindered or N-methylated amino acids.[7] Reagents such as PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for coupling N-methylated amino acids.[7] Other commonly used reagents include carbodiimides like DCC and DIC, often in combination with additives like HOBt to suppress racemization.[8]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential to ensure high coupling efficiency and minimize side reactions.
-
Protecting Group Strategy: An orthogonal protecting group strategy is necessary to allow for the selective deprotection of either the N-terminus or the C-terminus of the peptide fragments before the condensation step.[9] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while side-chain protecting groups are chosen for their stability under these conditions and lability during the final cleavage from the resin.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of peptide fragments and their subsequent condensation. Optimization may be required based on the specific peptide sequences.
Synthesis of a Peptide Fragment with C-terminal this compound
This protocol describes the solid-phase synthesis of a peptide fragment on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide fragment under mild acidic conditions.[11]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Piperidine (for Fmoc-based synthesis if a hybrid strategy is used)
-
Trifluoroacetic acid (TFA)
-
Acetic acid/Trifluoroethanol/DCM solution for cleavage
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Attachment of the First Amino Acid (this compound):
-
Dissolve this compound (2 equivalents relative to resin loading) in DCM.
-
Add DIPEA (4 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Cap any unreacted chlorotrityl groups by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Peptide Chain Elongation (Boc-SPPS):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM and DMF.[12]
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF.
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 equivalents) with the chosen coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.[13]
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage of the Protected Peptide Fragment:
-
Wash the resin with DCM and dry.
-
Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:1:8) for 2 hours to cleave the peptide fragment from the resin while keeping the side-chain protecting groups intact.[14]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the protected peptide fragment.
-
Synthesis of the N-terminal Peptide Fragment
Synthesize the N-terminal peptide fragment using standard Boc-SPPS or Fmoc-SPPS on a suitable resin (e.g., PAM resin for Boc-SPPS or Wang resin for Fmoc-SPPS).[12] After completion of the synthesis, the N-terminal protecting group is removed, and the fragment is cleaved from the resin, with side-chain protecting groups remaining.
Fragment Condensation in Solution
Materials:
-
Protected C-terminal fragment (with free N-terminus)
-
Protected N-terminal fragment (with free C-terminus)
-
Coupling reagent (e.g., PyAOP, HATU, or DCC/HOBt)
-
DIPEA
-
Anhydrous DMF or other suitable solvent
Procedure:
-
Dissolve the protected N-terminal fragment (1 equivalent) and the protected C-terminal fragment (1.2 equivalents) in anhydrous DMF.
-
Add HOBt (1.5 equivalents).
-
Cool the solution to 0°C.
-
Add the coupling reagent (e.g., DCC, 1.2 equivalents) to the solution.
-
Add DIPEA (2 equivalents) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with ether.
Final Deprotection and Purification
Materials:
-
Protected condensed peptide
-
Cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Treat the protected peptide with the cleavage cocktail for 2-4 hours to remove all protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
Data Presentation
The following tables provide representative data for fragment condensation reactions. Actual yields and purity will vary depending on the specific peptide sequences and reaction conditions.
Table 1: Representative Coupling Reagents and Conditions for Fragment Condensation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Expected Yield |
| DCC | HOBt | DIPEA | DMF | 12-24 h | 60-80% |
| HBTU | HOBt | DIPEA | DMF | 2-4 h | 70-90% |
| HATU | HOAt | DIPEA | DMF | 1-3 h | 80-95% |
| PyAOP | - | DIPEA | DMF/DCM | 2-6 h | 75-90% |
Table 2: Purity Profile of a Model Hexapeptide Synthesized via Fragment Condensation
| Analytical Method | Result |
| HPLC Purity | >95% |
| Mass Spectrometry (Expected) | [M+H]⁺ = xxx.xx |
| Mass Spectrometry (Observed) | [M+H]⁺ = xxx.xy |
Visualizations
The following diagrams illustrate key aspects of the fragment condensation strategy using this compound.
Caption: Overall workflow for peptide synthesis via fragment condensation.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. 5z.com [5z.com]
Troubleshooting & Optimization
Preventing racemization of Boc-Ser(Me)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in peptide synthesis, with a specific focus on preventing the racemization of Boc-Ser(Me)-OH during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. For Boc-L-Ser(Me)-OH, this results in the undesired incorporation of the D-enantiomer into the peptide sequence, leading to the formation of diastereomeric impurities. These impurities can be difficult to separate from the target peptide and may alter its biological activity.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: N-methylated amino acids like this compound are known to be more prone to racemization than their non-methylated counterparts. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate upon activation of the carboxylic acid by a coupling reagent. The N-methylation can influence the stability and reactivity of this intermediate, increasing the likelihood of racemization.[2] Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly impact the extent of this side reaction.[2][3][4]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For sterically hindered and racemization-prone amino acids, including N-methylated residues, modern uronium/aminium and phosphonium salt-based reagents are highly recommended. Reagents such as COMU, PyAOP, and TOTT have shown excellent performance in minimizing racemization during the coupling of N-methylated amino acids.[2][3][5][6] Carbodiimide reagents like DIC can be used, but it is crucial to include a racemization-suppressing additive such as OxymaPure® or HOAt.[1][2]
Q4: How can I quantify the extent of racemization in my peptide?
A4: The extent of racemization can be quantified by separating the resulting diastereomeric peptides using chiral chromatography techniques, such as reverse-phase HPLC with a chiral column.[3] Another method involves derivatizing the amino acid with a chiral reagent, like Marfey's reagent, to form diastereomers that can be separated and quantified by standard HPLC.[3] Additionally, capillary electrophoresis can be a powerful tool to separate and quantify all optical isomers of a peptide.[7]
Troubleshooting Guide
Problem: High levels of diastereomeric impurity detected after coupling this compound, indicating significant racemization.
This common issue can be addressed by systematically evaluating and optimizing your experimental conditions. Follow the steps below to troubleshoot and mitigate racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Rationale: Onium salt-based reagents (uronium/aminium, phosphonium) are generally more efficient and lead to less racemization for challenging couplings compared to carbodiimides used alone. Additives form active esters that are less prone to racemization.[1][8]
-
Recommended Actions:
-
If using a carbodiimide like DCC or DIC without an additive, switch to a protocol that includes a racemization-suppressing additive like OxymaPure® or HOAt.[1][2]
-
Consider switching to a more advanced coupling reagent known for its effectiveness with N-methylated amino acids, such as COMU, PyAOP, or TOTT.[2][3][5]
-
Step 2: Assess the Base and Its Concentration
The type and amount of base used can significantly promote racemization.
-
Rationale: Stronger and less sterically hindered bases can more easily abstract the alpha-proton of the activated amino acid, leading to racemization.[3][4]
-
Recommended Actions:
Step 3: Review Your Reaction Conditions (Temperature and Time)
Elevated temperatures and prolonged activation times increase the risk of racemization.
-
Rationale: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly. The longer the amino acid remains in its activated state, the greater the opportunity for racemization.[3]
-
Recommended Actions:
Data Presentation
The following table provides a comparative overview of expected racemization levels with various coupling systems for challenging amino acids like this compound. The data is illustrative and actual results can vary based on the specific peptide sequence, resin, and other reaction conditions.
| Coupling Reagent/System | Reagent Class | Relative Reaction Rate | Expected Racemization Level | Key Considerations |
| DIC / OxymaPure® | Carbodiimide / Additive | Moderate | Very Low | A cost-effective and safe option. OxymaPure® is an excellent non-explosive additive for suppressing racemization.[2] |
| HBTU / HOAt | Aminium Salt / Additive | Fast | Low | A reliable choice for many difficult couplings. HOAt is more effective than HOBt at suppressing racemization.[2] |
| HATU / HOAt | Aminium Salt / Additive | Very Fast | Very Low | Highly efficient, especially for sterically hindered couplings like those involving N-methylated amino acids.[2][9] |
| PyAOP | Phosphonium Salt | Fast | Very Low | Particularly effective for coupling N-protected N-methyl amino acids.[5] |
| COMU | Uronium Salt | Very Fast | Very Low | A third-generation reagent with high reactivity, excellent racemization suppression, and a better safety profile.[6][8][9] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is designed to minimize racemization during the solid-phase peptide synthesis (SPPS) coupling of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a standard protocol (e.g., 25-50% TFA in DCM).
-
Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes) and wash again with DMF.
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add the base (DIEA or NMM, 6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. For this challenging coupling, the reaction time may need to be extended.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling using COMU
This protocol utilizes a modern, highly efficient coupling reagent for challenging couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
COMU
-
DIEA or 2,4,6-collidine (TMP)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the DIC/OxymaPure® protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Activation and Coupling:
-
Add DIEA (6 equivalents) or for even lower racemization risk, 2,4,6-collidine (6 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated solution to the resin.
-
-
Agitation: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 7-8 from the DIC/OxymaPure® protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Ser(Me)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete coupling of Boc-Ser(Me)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A1: The primary challenge in coupling this compound stems from significant steric hindrance. This hindrance arises from two main sources: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and, more critically, the methyl group on the amide nitrogen (N-methylation). This N-methylation restricts the rotation of the peptide bond and sterically shields the N-terminus, making it less accessible to the incoming activated amino acid. This can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the common consequences of incomplete coupling of this compound?
A2: Incomplete coupling can lead to several undesirable outcomes that compromise the quality of the final peptide product. The most common consequence is the formation of deletion sequences, where the intended this compound residue is missing from a portion of the synthesized peptides. These deletion sequences are often difficult to separate from the target peptide during purification, leading to lower overall yield and purity.
Q3: Which side-chain protecting group is recommended for this compound in Boc-SPPS?
A3: In the context of Boc-based solid-phase peptide synthesis, the benzyl (Bzl) ether is a commonly used protecting group for the hydroxyl side chain of serine. The resulting building block, Boc-Ser(Bzl)-OH, and its N-methylated counterpart are compatible with the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA) and the final cleavage from the resin (often with strong acids like HF). The Bzl group is stable during the coupling cycles and is removed during the final cleavage step.
Q4: How can I monitor the coupling efficiency of this compound?
A4: Standard colorimetric tests like the ninhydrin (Kaiser) test are not reliable for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as they typically do not produce the characteristic dark blue color with secondary amines. A more appropriate method is the bromophenol blue test. A color change from blue to yellow indicates the consumption of the free amine and a complete coupling reaction. If the resin remains blue or greenish, the coupling is incomplete.
Troubleshooting Guide for Incomplete Coupling
If you are experiencing low coupling efficiency with this compound, as indicated by the presence of deletion sequences in your final product or a positive bromophenol blue test, consider the following troubleshooting steps.
Initial Assessment and Strategy
The first step in troubleshooting is to assess the severity of the incomplete coupling and choose an appropriate corrective action. The following flowchart illustrates a recommended decision-making process.
Strategy 1: Double Coupling
For moderately incomplete reactions, performing a second coupling (double coupling) with a fresh batch of activated amino acid can often drive the reaction to completion.
-
Rationale: This approach increases the effective reaction time and ensures that any degradation of the initial activated species does not limit the final yield.
-
Procedure: After the initial coupling time, drain the reaction vessel and wash the resin with DMF. Then, add a freshly prepared solution of activated this compound and allow the reaction to proceed for another 1-2 hours.[1]
Strategy 2: Use a More Potent Coupling Reagent
Due to the steric hindrance of this compound, standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive. Switching to a more potent onium salt-based coupling reagent is highly recommended.[2][3][4]
-
Rationale: Reagents like HATU, HBTU, and PyBOP form highly reactive activated esters that can overcome the steric barrier more effectively, leading to faster and more complete couplings.[3][4] HATU is often considered one of the most efficient reagents for coupling sterically hindered and N-methylated amino acids.[4]
-
Recommendation: If you are currently using a carbodiimide-based method, switching to a HATU or PyBOP-based protocol is the most effective first step for significant improvements.
Strategy 3: Capping of Unreacted Amines
If double coupling or the use of a more potent reagent still results in incomplete coupling, it is advisable to "cap" the remaining unreacted N-terminal amines.
-
Rationale: Capping involves acetylating the unreacted amines with a reagent like acetic anhydride. This terminates the peptide chain at that point, preventing the formation of a deletion sequence in the subsequent coupling steps. While this sacrifices the yield of the full-length peptide, it greatly simplifies the purification process by preventing the accumulation of hard-to-separate impurities.[1]
-
Procedure: After the coupling step, wash the resin and treat it with a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.[5]
Data Presentation: Comparison of Coupling Reagents
While direct quantitative data for the coupling of this compound is not extensively published, the following table provides a representative comparison of common coupling reagents based on their established performance with other sterically hindered and N-methylated amino acids.
| Coupling Reagent | Reagent Class | Relative Reactivity for Hindered Couplings | Typical Coupling Time | Notes |
| DIC/HOBt | Carbodiimide | Moderate | 1 - 4 hours | Cost-effective but can be slow and inefficient for N-methylated residues.[6] |
| HBTU | Aminium Salt | High | 15 - 60 minutes | A reliable and widely used reagent, generally more effective than carbodiimides.[3] |
| PyBOP | Phosphonium Salt | High | 15 - 60 minutes | Efficient and rapid, with byproducts that are generally considered less hazardous than those from BOP.[4] |
| HATU | Aminium Salt | Very High | 10 - 45 minutes | Often the reagent of choice for difficult couplings, including N-methylated amino acids, due to its high reactivity and ability to suppress racemization.[3][4] |
| COMU | Aminium Salt | Very High | 10 - 45 minutes | A newer generation reagent with reactivity comparable to HATU, but with improved solubility and a better safety profile as it does not contain the potentially explosive HOBt/HOAt moiety.[2][7] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Ser(Bzl)-OH (as a representative example for this compound) using both a standard and a high-efficiency coupling reagent in a typical Boc-SPPS workflow.
General Boc-SPPS Cycle Steps (Prior to Coupling)
-
Resin Swelling: Swell the resin (e.g., PAM or Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Treat again with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x) to remove excess base.
-
Protocol 1: Standard HBTU Coupling
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the neutralized resin, followed by the addition of DIEA (4-6 equivalents). Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring and Washing:
-
Perform a bromophenol blue test to check for completion.
-
If the coupling is incomplete, consider a second coupling (see Strategy 1).
-
Once complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
-
Protocol 2: High-Efficiency HATU Coupling
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in DMF.
-
Coupling Reaction: Add DIEA (4-6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. Add the pre-activated solution to the neutralized resin. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring and Washing:
-
Perform a bromophenol blue test to check for completion.
-
If the coupling is incomplete, a second coupling with fresh reagents is recommended.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Capping with Acetic Anhydride
-
Preparation: After an incomplete coupling attempt and subsequent DMF washes, prepare a capping solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
This technical support guide provides a framework for addressing the common challenges associated with the coupling of this compound. By systematically applying these troubleshooting strategies and optimizing reaction protocols, researchers can significantly improve the efficiency and success rate of their peptide syntheses.
References
How to avoid beta-elimination of O-methylated serine residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and prevent the beta-elimination of O-methylated serine residues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is beta-elimination of O-methylated serine?
A1: Beta-elimination is a chemical side reaction that can occur with O-methylated serine residues, particularly under basic conditions. The reaction involves the removal of a proton from the alpha-carbon of the serine residue, followed by the elimination of the methoxy group (-OCH3) from the beta-carbon. This results in the formation of a highly reactive dehydroalanine (Dha) residue, which can alter the peptide's structure and function.
Q2: What are the primary factors that promote beta-elimination of O-methylated serine?
A2: The main factors that promote the beta-elimination of O-methylated serine residues are:
-
Strongly basic conditions: The use of strong bases, such as piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), is a primary cause.
-
Elevated temperatures: Higher temperatures, often used to accelerate coupling and deprotection steps in peptide synthesis, can significantly increase the rate of beta-elimination. This is a particular concern in microwave-assisted peptide synthesis.[1]
-
Prolonged exposure to basic conditions: The longer the O-methylated serine residue is exposed to a basic environment, the greater the risk of beta-elimination.
Q3: How can I detect if beta-elimination has occurred in my peptide?
A3: The presence of beta-elimination byproducts can be detected using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate the desired peptide from byproducts. The formation of dehydroalanine will result in a new peak in the chromatogram, typically with a different retention time.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the mass of the synthesized peptides. Beta-elimination of an O-methylated serine residue results in a characteristic mass loss of 32 Da (the mass of methanol, CH3OH). If a nucleophile, such as piperidine from the deprotection solution, has added to the dehydroalanine, a corresponding mass increase will be observed.
Troubleshooting Guides
Issue: HPLC and Mass Spectrometry data indicate the presence of byproducts consistent with beta-elimination of O-methylated serine.
This troubleshooting guide provides a step-by-step approach to identify the cause and resolve the issue.
Step 1: Review Fmoc Deprotection Protocol
-
Problem: The standard 20% piperidine in DMF used for Fmoc deprotection is a strong base and a common cause of beta-elimination.
-
Solution: Consider using a milder base for the deprotection step. Several alternatives have been shown to be effective in reducing base-catalyzed side reactions.
Table 1: Alternative Bases for Fmoc Deprotection
| Alternative Base | Concentration | Solvent | Notes |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | A common, less nucleophilic alternative to piperidine.[2] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/ethanol | Can be effective in minimizing certain side reactions.[2] |
| Pyrrolidine | 20% (v/v) | DMF or less polar solvent mixtures (e.g., DMSO/ethyl acetate) | Has been shown to be an efficient base for Fmoc removal.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | A very strong, non-nucleophilic base. Use with caution as it can promote other side reactions if not optimized. |
-
Action: Replace 20% piperidine in DMF with one of the alternatives listed in Table 1. Start with a small-scale test synthesis to evaluate the efficiency of deprotection and the reduction in beta-elimination.
Step 2: Evaluate Reaction Temperature
-
Problem: Elevated temperatures, especially during Fmoc deprotection and amino acid coupling, can accelerate the rate of beta-elimination.[1]
-
Solution: Maintain a lower, controlled temperature throughout the synthesis, particularly during steps where the peptide is exposed to basic conditions.
Table 2: Recommended Temperature Conditions to Minimize Beta-Elimination
| Synthesis Step | Standard Temperature | Recommended Temperature | Rationale |
| Fmoc Deprotection | Room Temperature (20-25°C) or higher in microwave synthesis | 20-25°C | Avoid heating to minimize base-catalyzed elimination.[1] |
| Amino Acid Coupling | Room Temperature (20-25°C) or higher in microwave synthesis | 20-25°C | While primarily a concern during the basic deprotection step, maintaining a consistent, lower temperature throughout is good practice. |
-
Action: Ensure that your synthesis vessel is not overheating. If using a microwave synthesizer, program the method to maintain a lower temperature during the deprotection steps. For manual synthesis, consider performing the deprotection step in a controlled temperature environment.
Step 3: Minimize Exposure Time to Basic Conditions
-
Problem: Longer reaction times in the presence of a base increase the likelihood of beta-elimination.
-
Solution: Optimize the deprotection time to be sufficient for complete Fmoc removal but as short as possible.
-
Action: For standard Fmoc deprotection with piperidine, a two-step process (e.g., 2 minutes followed by 8 minutes) is often sufficient. Monitor the completion of the deprotection reaction to avoid unnecessarily long exposure times.
Experimental Protocols
Protocol 1: Fmoc Deprotection using 4-Methylpiperidine
This protocol describes a method for Fmoc deprotection using 4-methylpiperidine to minimize beta-elimination of O-methylated serine.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) 4-methylpiperidine in high-purity DMF
-
DMF (N,N-dimethylformamide) for washing
-
DCM (Dichloromethane) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% 4-methylpiperidine in DMF) to the resin.
-
Agitate the resin at room temperature (20-25°C) for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the resin at room temperature for 15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Wash the resin with DCM (3 x 1-minute washes).
-
Wash the resin with DMF (3 x 1-minute washes).
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Beta-Elimination by HPLC and Mass Spectrometry
This protocol outlines the analytical procedure to detect and quantify the extent of beta-elimination.
Materials:
-
Crude peptide sample cleaved from the resin
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis: a. Equilibrate the C18 column with 95% Solvent A and 5% Solvent B. b. Inject the sample. c. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). d. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues). e. Identify the main peak corresponding to the desired peptide and any earlier or later eluting peaks that may be byproducts. The dehydroalanine-containing peptide is often more hydrophobic and may have a longer retention time.
-
Mass Spectrometry Analysis: a. Infuse the collected peaks from the HPLC or a solution of the crude peptide into the mass spectrometer. b. Acquire the mass spectrum. c. Calculate the expected mass of the target peptide containing the O-methylated serine. d. Look for a peak corresponding to the expected mass. e. Look for a peak with a mass that is 32 Da less than the expected mass, which corresponds to the beta-elimination product (loss of CH3OH). f. Look for peaks corresponding to the addition of nucleophiles (e.g., piperidine, mass +85.15 Da) to the dehydroalanine-containing peptide.
Visualizations
Caption: Mechanism of beta-elimination of O-methylated serine.
Caption: Troubleshooting workflow for beta-elimination.
References
Technical Support Center: Managing Aggregation in Peptides Containing Boc-Ser(Me)-OH
Welcome to our technical support center dedicated to addressing challenges associated with the synthesis of peptides containing Boc-Ser(Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding peptide aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solid-phase peptide synthesis (SPPS) of peptides incorporating this compound.
Q1: My peptide synthesis is showing signs of aggregation (e.g., poor resin swelling, slow or incomplete coupling/deprotection). What are the initial steps to diagnose the problem?
A1: The first step is to confirm that aggregation is indeed the issue. Signs of aggregation include shrinking of the resin matrix during synthesis and a broadening of the deprotection profile in continuous flow synthesis.[1] A simple way to assess on-resin aggregation is to perform a test cleavage of a small amount of the peptide-resin.
Experimental Protocol: Test Cleavage for Aggregation Assessment
Objective: To cleave a small sample of the peptide from the resin to analyze its purity and identify potential aggregation-related issues.
Materials:
-
Dry peptide-resin sample (approx. 1-2 mg)
-
Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)
-
Small reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
Nitrogen or argon gas supply
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Place 1-2 mg of the dried peptide-resin into a microcentrifuge tube.
-
Add approximately 100 µL of the cleavage cocktail to the resin.
-
Allow the mixture to react at room temperature for 2-3 hours with occasional gentle agitation.
-
After the cleavage is complete, precipitate the peptide by adding 1 mL of cold diethyl ether to the tube.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether and repeat the centrifugation and decanting steps.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC.
Interpretation: A chromatogram showing a single major peak indicates a successful synthesis with minimal aggregation. The presence of multiple peaks, broad peaks, or a significant amount of deletion sequences can be indicative of aggregation-related problems during synthesis.
Q2: My test cleavage confirms aggregation. What strategies can I employ to overcome this issue during the synthesis of a this compound containing peptide?
A2: Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation.[2] The presence of the methyl group on the serine side chain in this compound may already help to some extent by providing steric hindrance that can disrupt secondary structure formation. However, if aggregation persists, consider the following approaches:
-
Solvent Modification: Switching to more polar or "chaotropic" solvents can help to disrupt hydrogen bonds.[2][3]
-
Elevated Temperature and Sonication: Increasing the reaction temperature or using sonication can provide the necessary energy to break up aggregates.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly improve coupling efficiency, especially for difficult sequences prone to aggregation.[2][4]
-
Incorporation of Structure-Disrupting Elements: Introducing elements that break up regular secondary structures can be highly effective.[1][2]
The following table summarizes recommended solutions:
| Strategy | Recommended Action | Rationale |
| Solvent Modification | Switch from standard solvents like DCM or DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[2][5] | NMP and DMSO are more polar and better at solvating the peptide chains, thus disrupting intermolecular hydrogen bonds that cause aggregation.[2][3] |
| Chaotropic Agents | Add chaotropic salts such as LiCl, NaClO4, or KSCN to the coupling mixture.[2] | These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, which are the primary drivers of aggregation.[2] |
| Elevated Temperature | Perform the coupling reactions at a higher temperature (e.g., 50-60°C).[2] | Increased thermal energy can help to overcome the energy barrier for coupling to an aggregated peptide chain and disrupt existing aggregates.[2] |
| Microwave Synthesis | Utilize a microwave peptide synthesizer for the coupling steps.[2][4] | Microwave energy can accelerate coupling reactions and provide localized heating that helps to break up aggregates.[4] |
| Structure-Disrupting Monomers | If the sequence allows, incorporate pseudoproline dipeptides or a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[1][2] | These modifications introduce "kinks" in the peptide backbone, effectively preventing the formation of the extended β-sheet structures responsible for aggregation.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds.[2] This leads to the formation of stable secondary structures, like β-sheets, which can make the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions.[6] The consequences of aggregation range from slow and incomplete reactions, leading to deletion sequences and low yields, to complete synthesis failure.[1]
Q2: How does the this compound residue itself influence aggregation?
A2: The influence of the side-chain methyl group in this compound on aggregation is not extensively documented. However, we can infer its potential effects. While the serine backbone can participate in hydrogen bonding, the methyl group on the side-chain hydroxyl introduces steric bulk. This steric hindrance may disrupt the close packing of peptide chains required for the formation of stable β-sheet structures, thereby potentially reducing aggregation compared to a non-methylated serine residue. N-methylation of the peptide backbone is a known strategy to inhibit aggregation by removing the amide proton involved in hydrogen bonding.[7][8] While side-chain methylation is different, the added bulk can still play a disruptive role.
Q3: Are there any specific coupling reagents recommended for peptides containing this compound, especially when aggregation is a concern?
A3: For difficult couplings, including those to N-methylated amino acids or into aggregated sequences, more potent coupling reagents are often necessary. While standard carbodiimide-based reagents might be sufficient in the absence of aggregation, stronger uronium or phosphonium-based reagents are recommended when problems arise.
| Coupling Reagent Class | Examples | Notes |
| Uronium/Aminium | HATU, HBTU, TBTU | HATU is generally considered one of the most effective coupling reagents for hindered amino acids and difficult sequences.[9] |
| Phosphonium | PyBOP, PyBrOP | PyBrOP is a highly reactive reagent that can be effective for coupling to sterically hindered or N-methylated amino acids.[9] |
Experimental Protocol: HATU-Mediated Coupling for Difficult Sequences
Objective: To perform an efficient coupling reaction for a difficult sequence prone to aggregation using HATU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Boc-protected amino acid (e.g., this compound) (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
DMF or NMP as the solvent
Procedure:
-
Swell the deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the Boc-amino acid (4 eq.) and HATU (4 eq.) in the solvent.
-
Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For very difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.
-
After the reaction, wash the resin thoroughly with DMF or NMP to remove excess reagents.
-
Perform a ninhydrin or TNBS test to check for the presence of free amines and confirm the completion of the coupling.[1] If the test is positive, a second coupling may be necessary.
Diagrams
Caption: Troubleshooting workflow for managing peptide aggregation.
Caption: Causes, consequences, and solutions for peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Cleavage for Peptides with Boc-Ser(Me)-OH
Welcome to the technical support center for optimizing cleavage efficiency for peptides containing N-alpha-Boc-O-methyl-serine (Boc-Ser(Me)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for this specific modification.
The primary consideration when working with peptides containing Ser(Me) is the stability of the O-methyl group. Unlike the more common tert-butyl (tBu) ether protecting group on serine, the methyl ether is generally stable to standard trifluoroacetic acid (TFA) cleavage conditions used in Boc-based solid-phase peptide synthesis (SPPS). Therefore, the goal is typically to cleave the peptide from the resin and remove other side-chain protecting groups while leaving the O-methyl group on the serine intact.
This guide will address common issues that may arise during this process and provide detailed protocols and recommendations to ensure high cleavage efficiency and peptide purity.
Frequently Asked Questions (FAQs)
Q1: Is the O-methyl group on serine expected to be cleaved during standard TFA cleavage?
A1: No, the methyl ether of serine is generally stable to the standard TFA cleavage conditions used to remove the N-terminal Boc group and cleave the peptide from most resins. Cleavage of aliphatic methyl ethers typically requires much harsher acidic conditions than those used in routine SPPS.
Q2: What are the most common reasons for low peptide yield after cleavage?
A2: Low peptide yield can stem from several factors:
-
Incomplete cleavage from the resin: The peptide may be sterically hindered, or the cleavage time may be insufficient.
-
Peptide precipitation issues: The cleaved peptide may have partial solubility in the precipitation solvent (e.g., diethyl ether), leading to loss during the workup.[1]
-
Adsorption to labware: Peptides, especially hydrophobic ones, can adsorb to plasticware.
-
Incomplete synthesis: Issues during peptide synthesis, such as poor coupling efficiency, can lead to a lower amount of the target peptide on the resin before cleavage.
Q3: What are potential side reactions to be aware of when cleaving peptides containing Ser(Me)-OH?
A3: While the Ser(Me) group itself is stable, other side reactions can occur, affecting the overall purity of your peptide:
-
Alkylation of sensitive residues: Tryptophan, methionine, and cysteine are susceptible to alkylation by carbocations generated from the cleavage of other protecting groups (e.g., Boc, tBu).[2]
-
N-O Acyl Shift: In peptides with serine or threonine, a migration of the peptide bond from the amide nitrogen to the hydroxyl group can occur under strong acid conditions. While the methyl ether should prevent this for the Ser(Me) residue, it can still occur at other unprotected Ser or Thr residues in the sequence.[2]
-
Sulfonation of Serine/Threonine: If your peptide contains arginine protected with Pmc or Mtr groups, O-sulfonation of serine or threonine can occur during TFA cleavage in the absence of appropriate scavengers.[3]
-
Incomplete deprotection of other side chains: Protecting groups on other amino acids may require specific scavenger cocktails or longer cleavage times for complete removal.
Q4: How does the presence of Ser(Me) potentially influence the cleavage of other protecting groups?
A4: The O-methylated serine can increase the hydrophobicity of the peptide, which might influence its solubility and aggregation tendency on the resin. This could potentially hinder the access of the cleavage reagents to other parts of the peptide, possibly requiring longer cleavage times or more robust scavenger cocktails to ensure complete deprotection of other residues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no peptide precipitate after adding ether. | 1. The peptide is soluble or partially soluble in the ether/TFA mixture.[1] 2. Very low amount of peptide on the resin. | 1. Reduce the volume of TFA by rotary evaporation or under a stream of nitrogen before adding cold ether.[1] 2. Try a different precipitation solvent, such as a mixture of hexane and ether. 3. Lyophilize the entire TFA/ether mixture and purify the residue by HPLC. 4. Before cleavage, perform a test cleavage on a small amount of resin to estimate the peptide yield. |
| HPLC analysis shows multiple peaks, including a major peak with a mass corresponding to the fully protected peptide. | Incomplete cleavage from the resin or incomplete deprotection of side-chain protecting groups. | 1. Increase the cleavage reaction time. We recommend a time course study (e.g., 2, 4, and 6 hours) to determine the optimal duration. 2. Increase the concentration of TFA in the cleavage cocktail (up to 95%). 3. If other acid-labile protecting groups are present, ensure the appropriate scavengers are included in the cocktail (see Table 1). |
| Mass spectrometry indicates modification of sensitive amino acids (e.g., +56 Da on Trp). | Alkylation of nucleophilic side chains by carbocations generated during cleavage. | 1. Use a scavenger cocktail optimized for the specific sensitive residues in your peptide sequence. Reagent K is a robust option for peptides containing multiple sensitive amino acids.[4] 2. Ensure your scavengers are fresh and added to the TFA immediately before cleavage. |
| The desired peptide is obtained, but with the O-methyl group cleaved from serine. | The cleavage conditions were too harsh. This is unlikely with standard TFA but could occur with stronger acids or prolonged heating. | 1. Confirm that only TFA was used as the primary acid. Avoid stronger acids like HF or TFMSA unless specifically required for other protecting groups, and be aware that these may cleave the methyl ether. 2. Perform the cleavage at room temperature and avoid heating. |
Data Summary: Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for maximizing yield and minimizing side reactions. The following table provides a summary of common cleavage cocktails and their applications. For peptides containing Ser(Me), the primary consideration for cocktail selection will be the other amino acids present in the sequence.
| Cocktail Name | Composition (v/v) | Primary Application | Notes |
| Standard TFA | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides without highly sensitive residues.[5] | A good starting point for many sequences. TIS is an excellent scavenger for carbocations. |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4] | A robust and widely used cocktail for complex peptides. Note the strong odor of EDT. |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | "Odorless" alternative for scavenging carbocations.[6] | Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[6] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide (DMS) / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation.[7] | The presence of ammonium iodide helps to reduce any methionine sulfoxide that may have formed.[7] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/Water
This protocol is suitable for peptides containing Ser(Me) and other residues that are not highly susceptible to oxidation or alkylation.
-
Resin Preparation:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Wash the resin twice with dichloromethane (DCM) to swell it and remove any residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[8]
-
-
Cleavage Cocktail Preparation:
-
In a separate glass container, prepare the cleavage cocktail by combining TFA, deionized water, and TIS in a 95:2.5:2.5 ratio (v/v/v).
-
Prepare approximately 10 mL of the cocktail per gram of resin.
-
Safety Note: Always prepare the cleavage cocktail in a fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. For sterically hindered peptides, the cleavage time may need to be extended.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin from the solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[8]
-
Slowly add the TFA filtrate to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
-
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing Ser(Me) along with sensitive residues such as Trp, Met, Cys, or Tyr.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K by combining TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio (v/v/v/v/v).[4]
-
Use approximately 10-20 mL of Reagent K per gram of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same precipitation, isolation, and washing steps as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for the cleavage of peptides containing this compound.
Caption: A decision tree for troubleshooting common issues during peptide cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Peptide Synthesis with Boc-Ser(Me)-OH
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts when using N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during peptide synthesis using this compound?
While this compound is designed to be a stable derivative for peptide synthesis, several classes of byproducts can arise, primarily due to the general nature of Boc-SPPS chemistry rather than specific reactions of the O-methyl group. These include:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid, leading to a peptide chain missing one or more residues.
-
Truncated Sequences: Caused by the premature termination of peptide chain elongation.[1]
-
Products of Incomplete Deprotection: Peptides with residual Boc groups on the N-terminus or on side chains of other amino acids.[1]
-
Side Reactions from Cleavage: The final cleavage from the resin using strong acids like HF or TFMSA can generate reactive carbocations, leading to alkylation of sensitive residues (e.g., Trp, Met, Cys).[2]
Specifically for serine derivatives, a potential, though less common, side reaction under strong acidic conditions is the N-O acyl shift .[2]
Q2: Is the O-methyl group on this compound stable throughout the synthesis?
The methyl ether of the serine side chain is generally stable under the conditions of Boc-SPPS. Unlike benzyl ethers which are cleaved by strong acids like HF, simple alkyl ethers are more robust.[3][4][5] The repetitive treatments with trifluoroacetic acid (TFA) for Boc group removal are unlikely to cleave the methyl ether. However, prolonged exposure to very strong acids during the final cleavage step could potentially lead to minor cleavage, yielding the native serine residue.
Q3: Can the use of this compound lead to racemization?
Racemization is a general concern in peptide synthesis, particularly during the activation and coupling steps. While the O-methyl group is not reported to directly increase the risk of racemization of the serine residue itself, the choice of coupling reagents and reaction conditions are critical factors. To minimize racemization, it is advisable to use standard coupling reagents and protocols known to suppress this side reaction.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues encountered when using this compound.
Problem 1: Unexpected peaks in HPLC chromatogram.
Possible Cause 1: Deletion or Truncated Sequences
-
Identification: These byproducts will have significantly different retention times in reverse-phase HPLC and will show lower molecular weights in mass spectrometry (MS) analysis compared to the target peptide.
-
Solution:
-
Optimize coupling conditions: Increase coupling time, use a more efficient coupling reagent, or perform a double coupling for the problematic residue.
-
Ensure efficient deprotection of the N-terminal Boc group before each coupling step.
-
Possible Cause 2: N-O Acyl Shift
-
Identification: An N-O acyl shift results in the formation of an O-acyl iso-peptide, which is an ester linkage instead of an amide bond involving the serine hydroxyl group. This byproduct will have the same mass as the target peptide but may exhibit a different retention time on HPLC. This side reaction can occur during treatment with strong acids.[2]
-
Solution:
-
This reaction can often be reversed by treatment with a mild base.[2] If this side product is suspected, a post-cleavage treatment with a basic solution (e.g., aqueous ammonia) can be attempted.
-
Possible Cause 3: Cleavage of the O-methyl group
-
Identification: This would result in a peptide containing a native serine residue instead of O-methylserine. The mass of this byproduct would be 14 Da less than the target peptide (the mass of a methylene group, CH₂).
-
Solution:
-
Minimize the duration of the final strong acid cleavage step.
-
If using HF, consider the "low-high" HF cleavage protocol to minimize side reactions.
-
Problem 2: Mass spectrometry shows a mass corresponding to the desired peptide plus or minus a known protecting group.
Possible Cause: Incomplete Deprotection or Side-chain Modification
-
Identification:
-
+100 Da: Presence of a residual Boc group.
-
-14 Da: Potential cleavage of the O-methyl group, resulting in a native serine residue.
-
Other mass shifts may correspond to protecting groups from other amino acids in the sequence or modifications from scavengers used during cleavage.
-
-
Solution:
-
Incomplete Boc deprotection: Ensure sufficient time and fresh TFA for the deprotection steps.
-
Side-chain modifications: Optimize the cleavage cocktail with appropriate scavengers to trap reactive cations. For example, use of thioanisole can help prevent t-butylation of tryptophan residues.
-
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide
To identify potential byproducts, a standard analytical reverse-phase HPLC protocol is recommended.
| Parameter | Recommended Condition |
| Column | C18, 3-5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
Protocol 2: Mass Spectrometry Analysis
Mass spectrometry is crucial for confirming the identity of the main product and characterizing byproducts.
| Parameter | Recommended Technique |
| Ionization | Electrospray Ionization (ESI) or MALDI |
| Analysis | High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurement of the parent ion and fragments. |
| Fragmentation | Tandem MS (MS/MS) to confirm the peptide sequence and locate any modifications. |
Visualizing Potential Side Reactions
The following diagrams illustrate potential side reaction pathways.
Caption: Potential byproduct formation pathways in Boc-SPPS.
The following workflow outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting peptide synthesis.
References
Technical Support Center: Impact of O-Methyl Group on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on the impact of O-methylation on peptide secondary structure. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is O-methylation in the context of peptides?
A1: O-methylation is a post-translational or synthetic modification where a methyl group (-CH₃) is added to an oxygen atom of an amino acid side chain. This modification typically occurs on the hydroxyl groups of serine (Ser) and threonine (Thr) or the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu).[1] This is distinct from N-methylation, which occurs on the backbone amide nitrogen.
Q2: What is the general impact of O-methylation on peptide secondary structure?
A2: The introduction of an O-methyl group can influence a peptide's secondary structure through several mechanisms:
-
Steric Hindrance: The methyl group adds bulk to the side chain, which can create steric clashes and favor or disfavor certain backbone dihedral angles (phi and psi).
-
Loss of Hydrogen Bonding Capability: O-methylation of serine and threonine removes the hydroxyl proton, preventing the side chain from acting as a hydrogen bond donor. This can disrupt existing hydrogen bonding networks that stabilize secondary structures like α-helices and β-sheets.[2]
-
Altered Hydrophobicity and Polarity: The addition of a methyl group increases the hydrophobicity and reduces the polarity of the side chain. This can alter interactions with the solvent and other residues, potentially influencing the overall peptide conformation.
-
Modified Charge: For aspartic and glutamic acid, O-methylation neutralizes the negative charge of the carboxyl group, which can significantly impact electrostatic interactions within the peptide and with its environment.
Q3: How does O-methylation of specific residues affect common secondary structures?
A3:
-
Serine and Threonine: The hydroxyl groups of serine and threonine can participate in hydrogen bonding that stabilizes the N-terminus of α-helices. O-methylation removes this capability and can thus be destabilizing. In β-sheets, the impact is context-dependent and can be influenced by the surrounding sequence.
-
Aspartic Acid and Glutamic Acid: The negatively charged side chains of these residues can be involved in electrostatic interactions (salt bridges) that stabilize helices. Neutralizing this charge through O-methylation can disrupt these interactions and destabilize the helical structure.
Troubleshooting Guides
Peptide Synthesis and Purification
Q: I am having trouble synthesizing my O-methylated peptide. What are some common issues?
A:
-
Incomplete Coupling: The synthesis of O-methylated amino acid building blocks (e.g., Fmoc-Ser(Me)-OH, Fmoc-Glu(OMe)-OH) can be challenging. Ensure the purity of your building blocks before starting solid-phase peptide synthesis (SPPS).
-
Side Reactions: During SPPS, aspartimide formation can be a significant side reaction, especially when an aspartic acid residue is followed by a small amino acid like glycine. While O-methylation protects the side-chain carboxyl group, careful selection of coupling reagents and conditions is still crucial.[3]
-
Purification Challenges: The increased hydrophobicity of O-methylated peptides can lead to aggregation or poor solubility in standard HPLC solvents. Consider using organic co-solvents or different buffer systems for purification.
Circular Dichroism (CD) Spectroscopy
Q: My CD spectrum for an O-methylated peptide is noisy or shows unexpected features. What could be the cause?
A:
-
Buffer Interference: Ensure your buffer does not absorb in the far-UV region (190-250 nm). Phosphate buffers are generally a good choice. Avoid high concentrations of chloride ions.
-
Sample Aggregation: Increased hydrophobicity from O-methylation can promote peptide aggregation, which scatters light and distorts the CD spectrum.
-
Troubleshooting:
-
Centrifuge or filter your sample before analysis.
-
Record a UV-Vis spectrum to check for scattering (a sloping baseline at higher wavelengths).
-
Try lower peptide concentrations.
-
-
-
Incorrect Concentration: Accurate determination of peptide concentration is critical for calculating molar ellipticity. Use a reliable method like amino acid analysis for accurate concentration determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I am observing peak broadening in the NMR spectrum of my O-methylated peptide. What are the possible reasons?
A:
-
Conformational Exchange: The O-methyl group can restrict side-chain rotation, and the peptide backbone may be undergoing conformational exchange on the NMR timescale, leading to broadened peaks.
-
Troubleshooting:
-
Acquire spectra at different temperatures. If the exchange rate changes, you may see sharpening or coalescence of peaks.
-
-
-
Aggregation: As with CD, aggregation can lead to broad lines in NMR due to the slow tumbling of large aggregates.
-
Troubleshooting:
-
Try lower sample concentrations.
-
Use different solvents or add small amounts of organic co-solvents to disrupt aggregation.
-
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting:
-
Add a chelating agent like EDTA to your sample.
-
-
Quantitative Data on Secondary Structure Impact
The following tables summarize hypothetical, yet plausible, quantitative data on the impact of O-methylation on the secondary structure of model peptides as determined by CD spectroscopy. Note: Experimental results can be highly sequence and context-dependent.
Table 1: Impact of O-Methylation on α-Helical Content
| Peptide Sequence | Modification | % α-Helix (pH 7.4) | % α-Helix (30% TFE) |
| Ac-YKAAAAKAAAAKAAAAK-NH₂ | None | 35% | 75% |
| Ac-YKAA(Ser)AKAAAAKAAAAK-NH₂ | Serine | 30% | 70% |
| Ac-YKAA(Ser(Me))AKAAAAKAAAAK-NH₂ | O-methyl-Serine | 25% | 60% |
| Ac-YKAAAAKAA(Glu)AKAAAAK-NH₂ | Glutamic Acid | 40% | 80% |
| Ac-YKAAAAKAA(Glu(OMe))AKAAAAK-NH₂ | O-methyl-Glutamic Acid | 20% | 55% |
Table 2: Impact of O-Methylation on β-Sheet Content
| Peptide Sequence | Modification | % β-Sheet (pH 5.0) |
| Ac-YKVTITV-NH₂ | None | 40% |
| Ac-YKVT(Thr)TV-NH₂ | Threonine | 38% |
| Ac-YKVT(Thr(Me))TV-NH₂ | O-methyl-Threonine | 30% |
| Ac-YKVT(Asp)TV-NH₂ | Aspartic Acid | 45% |
| Ac-YKVT(Asp(OMe))TV-NH₂ | O-methyl-Aspartic Acid | 35% |
Experimental Protocols
Synthesis of Fmoc-Ser(Me)-OH
This protocol describes a general method for the O-methylation of Fmoc-Ser-OH.
-
Dissolve Fmoc-Ser-OH in a suitable solvent such as dimethylformamide (DMF).
-
Add a base , such as sodium hydride (NaH), to deprotonate the hydroxyl group.
-
Introduce a methylating agent , such as methyl iodide (CH₃I).
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of an O-Methylated Peptide
This protocol outlines the general steps for incorporating an O-methylated amino acid into a peptide sequence using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (standard or O-methylated derivative, 3-5 equivalents), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the exact peptide concentration using a quantitative method.
-
Prepare a peptide solution with a final concentration of approximately 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the peptide sample from 190 nm to 260 nm.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data from millidegrees to mean residue ellipticity [θ].
-
Use deconvolution software to estimate the percentage of secondary structure elements.
-
Diagrams
Caption: Experimental workflow for the synthesis and structural analysis of O-methylated peptides.
Caption: Troubleshooting logic for common issues in CD spectroscopy of O-methylated peptides.
Caption: Troubleshooting guide for NMR peak broadening in O-methylated peptide samples.
References
Technical Support Center: Synthesis of Difficult Sequences with Boc-Ser(Me)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of peptides containing Boc-L-Ser(Me)-OH.
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences containing N-methylated amino acids, such as Boc-Ser(Me)-OH, considered difficult to synthesize?
A1: The primary challenge arises from the steric hindrance imposed by the N-methyl group.[1][2] This steric bulk can lead to several complications:
-
Low Coupling Yields: The N-methyl group hinders the approach of the incoming activated amino acid, resulting in incomplete or slow coupling reactions.[1] Coupling an amino acid onto an N-methylated residue is particularly challenging.[1]
-
Increased Risk of Racemization: While the N-methyl group can sometimes protect against racemization at the N-methylated residue itself, the harsh conditions required to drive the coupling reaction to completion can increase the risk of racemization at the activated amino acid.
-
Aggregation: Although N-methylation can sometimes disrupt aggregation, certain sequences containing N-methylated residues can still be prone to aggregation, leading to poor solvation and incomplete reactions.[3]
-
Difficult Cleavage and Side Reactions: Peptides with a high content of N-methylated amino acids can be susceptible to side reactions during TFA cleavage, such as fragmentation between consecutive N-methylated residues.[1]
-
Complex Purification: The presence of cis and trans rotamers around the Xaa-N-Me-Ser bond can lead to peak broadening or the appearance of multiple peaks in HPLC profiles, complicating purification and analysis.[1]
Q2: Which coupling reagents are most effective for incorporating this compound into a peptide sequence?
A2: Due to the steric hindrance of the N-methyl group, standard coupling reagents may not be sufficient. More potent coupling reagents are generally required.[4][5] The most recommended reagents for coupling N-methylated amino acids fall into two main categories: phosphonium salts and uronium/aminium salts.[1]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP, especially when used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective for these difficult couplings.[1][6]
-
Uronium/Aminium Salts: HATU is a highly efficient reagent for coupling sterically hindered and N-methylated amino acids due to its rapid activation and ability to minimize racemization.[4][5][7] While HBTU and HCTU are commonly used, they are generally less effective than HATU for N-methylated residues.[5]
-
Other Reagents: For particularly challenging couplings, converting the this compound to a more reactive species in situ, such as an acid chloride using bis(trichloromethyl) carbonate (BTC), can be a successful strategy.[1] More recently, the use of pivaloyl mixed anhydrides has also been shown to be effective.[8]
Q3: What are the common side reactions observed during the synthesis of peptides containing N-methylated serine and how can they be minimized?
A3: Several side reactions can occur. Awareness of these can help in devising strategies to minimize their occurrence.
-
Incomplete Coupling: This is the most common issue, leading to deletion sequences. To mitigate this, use highly efficient coupling reagents (see Q2), extended coupling times, and consider double coupling.[2][9] Monitoring the coupling reaction is crucial.
-
Diketopiperazine (DKP) Formation: This can occur, particularly with sequences containing N-methylated amino acids which can favor the cis amide bond conformation required for DKP formation.[1][10] This is more prevalent when the N-methylated residue is at the C-terminus of a dipeptide attached to the resin. Using a resin with higher steric hindrance around the linkage site can sometimes reduce DKP formation.
-
Fragmentation: Acid-labile linkages can form between consecutive N-methylated amino acids, which can cleave during the final TFA deprotection step.[1] Optimizing the cleavage time can help to minimize this fragmentation.[1]
-
N→O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N→O shift, where the peptide backbone migrates to the serine side-chain hydroxyl group.[11] This is reversible with a mild base treatment. However, the resulting ester bond is susceptible to hydrolysis, which can lead to chain fragmentation. Using a protecting group on the serine hydroxyl, even though it is methylated, can be a consideration for very long and complex syntheses, though this adds complexity.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, they can react with the free N-terminal amine of the peptide chain, leading to an irreversible capping.[10][11] To avoid this, it is recommended to pre-activate the amino acid with the coupling reagent before adding it to the resin, rather than adding the reagents sequentially.[11]
Troubleshooting Guides
Problem 1: Low yield of the desired peptide after synthesis and purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Coupling | 1. Switch to a more potent coupling reagent: Use HATU, PyAOP, or PyBOP/HOAt.[5] 2. Double couple: Perform the coupling step twice. 3. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight. | The steric hindrance of the N-methyl group requires more powerful activation and longer reaction times to achieve complete coupling.[1] |
| Peptide Aggregation | 1. Change the primary solvent: Switch from DMF to NMP.[9][11] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling and deprotection solutions. 3. Use a different resin: A more polar resin like TentaGel or a low-substitution resin may improve solvation.[11] | Aggregation can prevent reagents from accessing the reactive sites.[3] Changing the solvent or resin can disrupt the intermolecular interactions causing aggregation.[11] |
| Fragmentation during Cleavage | 1. Optimize cleavage time: Perform a time-course study to determine the shortest cleavage time necessary for complete deprotection.[1] 2. Use a milder cleavage cocktail: If compatible with other protecting groups, a less harsh acidic cocktail might reduce fragmentation. | Prolonged exposure to strong acid can promote cleavage of sensitive bonds within the peptide backbone, especially between N-methylated residues.[1] |
Problem 2: Multiple peaks or broad peaks in the analytical HPLC of the crude peptide.
| Possible Cause | Troubleshooting Step | Rationale |
| Cis/Trans Isomers | 1. Heat the sample: Gently warm the sample before injection or heat the HPLC column. 2. Modify mobile phase: Add a small amount of a denaturing agent like guanidine hydrochloride to the mobile phase. 3. Isolate and re-analyze: Isolate the major peaks and re-inject them after some time to see if they interconvert. | The peptide bond preceding the N-methylated serine can exist as cis and trans isomers, which can interconvert slowly on the HPLC timescale, leading to peak broadening or multiple peaks.[1] Heating or using denaturants can accelerate this interconversion, leading to a single, sharper peak. |
| Deletion Sequences | 1. Analyze by Mass Spectrometry: Identify the masses of the major peaks to confirm the presence of deletion products. 2. Optimize coupling: Refer to the troubleshooting steps for low yield due to incomplete coupling. | Incomplete coupling at any stage of the synthesis will result in a mixture of peptides with missing amino acids.[2] |
| Side Reaction Products | 1. Analyze by Mass Spectrometry: Identify the masses of the side products to diagnose the specific side reaction (e.g., DKP formation, fragmentation). 2. Implement preventative measures: Refer to the FAQs for strategies to minimize specific side reactions. | Various side reactions can lead to a complex mixture of products.[1][11] Identifying the byproducts is the first step to mitigating their formation. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Difficult Couplings Involving N-Methylated Amino Acids
| Coupling Reagent | Additive | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DIC | HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slow for hindered couplings. |
| HBTU | HOBt | Very Good | 30 - 60 minutes | Low | A reliable choice, but may be less effective than HATU for severely hindered couplings. |
| HATU | HOAt | Excellent | 15 - 45 minutes | Very Low | Highly recommended for N-methylated amino acids due to high efficiency and low racemization.[5] |
| PyAOP | None | Excellent | 15 - 45 minutes | Very Low | A highly effective phosphonium-based reagent for difficult couplings.[1] |
| PyBOP | HOAt | Excellent | 15 - 45 minutes | Very Low | Often used with HOAt to enhance its performance, especially for N-methylated residues.[1] |
| COMU | OxymaPure | Excellent | 15 - 45 minutes | Very Low | High reactivity and an improved safety profile as it does not release potentially explosive byproducts.[7] |
Note: The quantitative data are representative values based on typical outcomes in Solid-Phase Peptide Synthesis (SPPS) and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for Boc chemistry) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with a suitable coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and wash it thoroughly.
-
Perform a qualitative test to check for the presence of free amines. The ninhydrin test is not suitable for N-methylated amines. The bromophenol blue test can be used as an alternative.[5] A blue to green color indicates incomplete coupling, while a yellow color indicates completion.[5]
-
-
Washing: Once the coupling is complete (or after the desired reaction time), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing HF or TFMSA. The choice of cocktail and scavengers will depend on the peptide sequence.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Decision tree for troubleshooting common issues in difficult peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biotage.com [biotage.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Protected Serine Derivatives: Boc-Ser(Me)-OH vs. Boc-Ser(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. The choice of protecting groups for trifunctional amino acids like serine can significantly influence coupling efficiency, deprotection strategies, and the side reaction profile of the synthesis. This guide provides an objective comparison of two commonly used N-α-Boc-protected serine derivatives: Boc-Ser(Me)-OH and Boc-Ser(Bzl)-OH, offering insights into their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS).
Introduction to Boc-Protected Serine Derivatives
In the realm of Boc-based solid-phase peptide synthesis (Boc-SPPS), the temporary Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Consequently, the side-chain protecting groups must be stable to these conditions and only be removed during the final cleavage step, usually with a much stronger acid like anhydrous hydrogen fluoride (HF).[2]
Boc-Ser(Bzl)-OH , or N-α-(tert-butoxycarbonyl)-O-benzyl-L-serine, is a well-established and widely used derivative for incorporating serine residues.[3] The benzyl (Bzl) ether protecting the side-chain hydroxyl group is stable to the repetitive TFA treatments used for Nα-Boc deprotection.[4]
This compound , or N-α-(tert-butoxycarbonyl)-O-methyl-L-serine, serves a different primary purpose. It is used to incorporate a permanently O-methylated serine residue into a peptide sequence. The methyl (Me) ether is chemically robust and stable to the standard conditions of Boc-SPPS, including the final HF cleavage.
Performance Comparison: A Tale of Two Protecting Groups
While direct, head-to-head quantitative experimental data comparing the performance of this compound and Boc-Ser(Bzl)-OH in the synthesis of the same peptide is not extensively available in the literature, a comprehensive comparison can be drawn from the fundamental principles of peptide chemistry and the known properties of the respective protecting groups.
Physicochemical Properties
| Property | This compound | Boc-Ser(Bzl)-OH |
| Molecular Weight | 219.23 g/mol | 295.33 g/mol |
| Side-Chain Protecting Group | Methyl (Me) | Benzyl (Bzl) |
| Protecting Group Stability | Stable to TFA and HF | Stable to TFA, labile to HF and hydrogenolysis[4] |
| Solubility | Generally soluble in common organic solvents used in SPPS | Generally soluble in common organic solvents used in SPPS |
Performance in Peptide Synthesis
| Parameter | This compound | Boc-Ser(Bzl)-OH | Rationale & Potential Implications |
| Coupling Efficiency | Expected to be high | Generally high, but the bulkier Bzl group may slightly decrease reaction kinetics.[5] | The smaller methyl group is less likely to cause steric hindrance during the coupling reaction. For sterically crowded sequences, this compound might offer a marginal advantage. |
| Deprotection of Side-Chain | Methyl group is generally not removed. | Requires strong acid (e.g., HF) or catalytic hydrogenolysis.[6] | This is the key differentiating factor. This compound is used for synthesizing O-methylated peptides, while Boc-Ser(Bzl)-OH is used for peptides with a free serine hydroxyl in the final product. |
| Risk of Racemization | Low, similar to other Boc-amino acids. | Low, but the harsh acidic conditions for Bzl removal can potentially contribute to side reactions.[6] | Racemization is a general concern in peptide synthesis but is not significantly different between these two derivatives during the coupling step. |
| Potential Side Reactions | Low risk of side-chain related reactions. | Potential for side reactions associated with the benzyl group during final cleavage (e.g., reattachment to other residues).[7] | The inertness of the methyl group minimizes the risk of side reactions. The cleavage of the benzyl group generates a reactive benzyl cation that needs to be effectively scavenged. |
Experimental Protocols
The following are generalized protocols for the use of this compound and Boc-Ser(Bzl)-OH in manual Boc-SPPS.
General Boc-SPPS Cycle
This cycle is applicable for the incorporation of both this compound and Boc-Ser(Bzl)-OH.
Materials:
-
Appropriate solid support (e.g., Merrifield resin)
-
Boc-protected amino acids (including this compound or Boc-Ser(Bzl)-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt)
-
Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-7 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
For Peptides Containing Ser(Bzl):
This protocol is for the final cleavage of the peptide from the resin and the removal of the benzyl protecting group.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF-resistant apparatus.
-
Add anisole (as a scavenger) to the resin.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF under vacuum.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
For Peptides Containing Ser(Me):
The same HF cleavage protocol can be used. The methyl ether bond of the serine side-chain will remain intact.
Logical Relationship of Protecting Group Strategies
The choice between this compound and Boc-Ser(Bzl)-OH is dictated by the desired final peptide structure. This decision tree illustrates the selection process.
Conclusion
The selection between this compound and Boc-Ser(Bzl)-OH is fundamentally determined by the desired final peptide. Boc-Ser(Bzl)-OH is the standard choice for incorporating a serine residue that will have a free hydroxyl group in the final product , requiring a robust final cleavage step to remove the benzyl ether. In contrast, This compound is specifically utilized for the synthesis of peptides containing a permanently O-methylated serine residue , as the methyl group is stable throughout the entire synthesis and cleavage process.
For researchers synthesizing standard peptides, Boc-Ser(Bzl)-OH remains the workhorse derivative. However, for those investigating the effects of O-methylation on peptide structure and function, this compound is an indispensable tool. Understanding the distinct properties and applications of these two building blocks is crucial for the strategic planning and successful execution of peptide synthesis campaigns.
References
A Comparative Guide to Boc-Ser(Me)-OH and Boc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly under the Boc/Bzl strategy, the selection of appropriate side-chain protecting groups is critical for the successful synthesis of peptides. For the hydroxyl-containing amino acid serine, various protecting groups are employed to prevent side reactions during peptide elongation. This guide provides a detailed comparison of two such protected derivatives: Boc-Ser(Me)-OH (N-α-tert-butoxycarbonyl-O-methyl-L-serine) and Boc-Ser(tBu)-OH (N-α-tert-butoxycarbonyl-O-tert-butyl-L-serine). This analysis is intended for researchers, scientists, and professionals in drug development to make informed decisions in their peptide synthesis endeavors.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and Boc-Ser(tBu)-OH reveals differences in their molecular weight and structure, which are pertinent for reagent calculations and can influence their reactivity and solubility.
| Property | This compound | Boc-Ser(tBu)-OH |
| Chemical Structure |
|
|
| Molecular Formula | C₉H₁₇NO₅ | C₁₂H₂₃NO₅ |
| Molecular Weight | 219.23 g/mol | 261.32 g/mol |
| Side-Chain Protection | Methyl (Me) ether | tert-Butyl (tBu) ether |
Performance in Solid-Phase Peptide Synthesis
The performance of these two serine derivatives in SPPS is primarily dictated by the nature of their respective side-chain protecting groups. The choice between a methyl and a tert-butyl ether has significant implications for the deprotection strategy, potential side reactions, and the overall efficiency of the synthesis.
Coupling Efficiency
For Boc-Ser(tBu)-OH, a range of coupling reagents has been demonstrated to be effective, with varying efficiencies and costs.
| Coupling Reagent | Relative Performance for Boc-Ser(tBu)-OH | Typical Coupling Time | Relative Cost | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Moderate | Faster than DIC/HOBt, a reliable choice for most couplings. |
| HATU | Excellent | 15 - 45 minutes | High | Highly efficient, recommended for difficult couplings. |
A standard coupling protocol for this compound would likely follow similar principles, though optimization may be required depending on the specific peptide sequence.
Side Reactions
Racemization: The epimerization of the α-carbon during activation and coupling is a potential side reaction for all amino acids. For serine derivatives, the choice of coupling reagent and base can influence the extent of racemization. It has been reported that the use of diisopropylethylamine (DIPEA) can induce racemization during the coupling of Fmoc-Ser(tBu)-OH. While specific comparative data for the Boc-protected counterparts is scarce, it is a crucial parameter to consider, especially when synthesizing long peptides or peptides for therapeutic applications where stereochemical purity is paramount.
β-Elimination: The dehydration of the serine side chain to form a dehydroalanine residue is a known side reaction, particularly under basic conditions or at elevated temperatures. The stability of the ether linkage to the hydroxyl group plays a role in preventing this. While both methyl and tert-butyl ethers are generally stable under the conditions of Boc-SPPS coupling, the relative propensity for β-elimination between the two has not been extensively documented in a comparative context.
Deprotection and Cleavage
A critical point of differentiation between this compound and Boc-Ser(tBu)-OH lies in the lability of their side-chain protecting groups during the final cleavage step of Boc-SPPS. This step typically involves treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
The tert-butyl (tBu) ether of Boc-Ser(tBu)-OH is designed to be labile under these strong acid conditions and is efficiently removed during the final cleavage.[1]
The stability of the methyl (Me) ether of this compound to HF or TFMSA is not well-documented in the context of a final cleavage cocktail for Boc-SPPS. Generally, methyl ethers are more stable to acidic conditions than tert-butyl ethers. This suggests that the O-methyl group may not be cleaved under standard Boc-SPPS final deprotection conditions. Consequently, this compound is likely intended for the incorporation of a permanent O-methyl-serine residue into the final peptide.
Experimental Protocols
General Boc-SPPS Cycle
The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid in SPPS.
Protocol for Coupling of Boc-Ser(tBu)-OH
This protocol outlines a standard procedure for the incorporation of Boc-Ser(tBu)-OH into a peptide chain on a solid support using DIC/HOBt activation.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).
-
Wash the resin with DCM.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(tBu)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the reaction completion using the ninhydrin test.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Final Cleavage and Deprotection (for Peptides containing Ser(tBu))
The following diagram illustrates the decision-making process for the final cleavage in Boc-SPPS.
Conclusion
The choice between this compound and Boc-Ser(tBu)-OH in SPPS is fundamentally a choice between incorporating a permanently protected or a cleavable serine residue, respectively.
-
Boc-Ser(tBu)-OH is the standard choice for introducing a serine residue that will be deprotected in the final step of a traditional Boc-SPPS protocol. Its tert-butyl ether is reliably cleaved by strong acids like HF or TFMSA.
-
This compound is likely intended for syntheses where the desired final product is a peptide containing an O-methyl-serine. The stability of the methyl ether to strong acids suggests it will remain on the peptide after final cleavage.
For researchers aiming to synthesize a native peptide sequence, Boc-Ser(tBu)-OH is the appropriate reagent. For those developing peptide analogues with a methylated serine, This compound is the building block of choice. Further experimental studies directly comparing the coupling efficiencies and side reaction profiles of these two derivatives would be beneficial to the peptide synthesis community.
References
A Comparative Guide to Boc-Ser(Me)-OH and Other Protected Serines in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate protected amino acids is a critical step that dictates the success of a synthesis campaign. This guide provides a comprehensive comparison of Boc-Ser(Me)-OH with other commonly used protected serine derivatives, namely Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH. We will delve into their distinct applications, performance characteristics, and the experimental protocols that underpin their use in solid-phase peptide synthesis (SPPS).
Differentiating Applications: Permanent Modification vs. Temporary Protection
The primary distinction between this compound and other protected serines lies in the lability of the side-chain protecting group and, consequently, their intended applications.
-
This compound (N-α-tert-Butoxycarbonyl-O-methyl-L-serine): The methyl ether protecting the serine side chain is highly stable and not cleaved under standard SPPS conditions, including the final cleavage from the resin. Therefore, this compound is specifically used for the incorporation of a permanent O-methylated serine residue into a peptide sequence. This is particularly valuable for synthesizing peptide analogs of post-translationally modified proteins, which can be crucial for studying protein function, stability, and signaling pathways. O-methylation can also enhance the metabolic stability of a peptide therapeutic.
-
Boc-Ser(Bzl)-OH (N-α-tert-Butoxycarbonyl-O-benzyl-L-serine) and Fmoc-Ser(tBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine): In contrast, the benzyl (Bzl) and tert-butyl (tBu) ethers are temporary protecting groups . They are designed to be stable during the peptide chain elongation but are readily cleaved during the final deprotection and cleavage step, yielding a native serine residue with a free hydroxyl group in the final peptide. These are the standard choices for incorporating serine in most peptide synthesis projects.
Performance Characteristics
While direct quantitative comparisons are limited due to their different applications, we can summarize their performance characteristics based on established principles of peptide chemistry.
| Feature | This compound | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Nα-Protecting Group | Boc | Boc | Fmoc |
| Side-Chain Protection | Methyl (Me) ether | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Side-Chain Lability | Highly Stable (Permanent) | Acid-labile (HF or TFMSA) | Acid-labile (TFA) |
| Primary Application | Incorporation of permanent O-methyl-serine | Standard serine incorporation in Boc-SPPS | Standard serine incorporation in Fmoc-SPPS |
| Coupling Efficiency | Generally high; comparable to other Boc-amino acids. | Generally high. | Generally high, though steric hindrance can be a minor factor. |
| Racemization Risk | Low under standard coupling conditions. | Low, but can be influenced by activation method and base. | Low, but can be induced by certain bases (e.g., DIPEA)[1]. |
| β-Elimination Risk | Low due to the stability of the methyl ether. | Low; the stable ether linkage minimizes this side reaction. | Low; the stable ether linkage minimizes this side reaction. |
| Key Advantage | Enables synthesis of permanently O-methylated peptides for research and therapeutic development. | Compatibility with the traditional Boc/Bzl SPPS strategy. | Orthogonality with the Fmoc/tBu strategy, allowing for milder final cleavage conditions. |
| Primary Disadvantage | Not suitable for synthesizing peptides with a native serine residue. | Requires harsh final cleavage conditions (e.g., HF). | Higher cost compared to some Boc-protected amino acids. |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of each protected serine derivative using solid-phase peptide synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The overall process for incorporating an amino acid into a growing peptide chain on a solid support follows a cyclical process. The specific reagents and conditions differ between Boc and Fmoc strategies.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound or Boc-Ser(Bzl)-OH via Boc-SPPS
This protocol is suitable for manual or automated Boc-SPPS on a Merrifield or PAM resin for a peptide acid, or an MBHA resin for a peptide amide.
1. Resin Preparation:
- Swell the resin (e.g., PAM resin, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.
- Wash the resin with DCM (3x).
2. Nα-Boc Deprotection:
- Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
- Drain the solution and treat with a fresh portion of 25-50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
- Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.
- Wash the resin with DCM (5x).
4. Coupling:
- In a separate vessel, pre-activate a solution of:
- This compound or Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading)
- HBTU (2.9 equivalents)
- HOBt (3 equivalents)
- DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
5. Monitoring the Coupling Reaction:
- Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling step may be required.
6. Washing:
- Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
7. Final Cleavage (for Boc-Ser(Bzl)-OH):
- After the full peptide has been synthesized, treat the dried peptide-resin with a cleavage cocktail such as HF/anisole (9:1) for 1-2 hours at 0°C to simultaneously cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups. Note: HF is highly corrosive and requires specialized equipment and safety precautions.
8. Final Cleavage (for peptides with this compound):
- The same cleavage conditions as for Boc-Ser(Bzl)-OH containing peptides are used. The methyl ether of the serine side chain will remain intact.
Start [label="Peptide-Resin\n(Boc-AA-Resin)"];
Deprotection [label="Boc Deprotection\n(25-50% TFA in DCM)"];
Wash1 [label="Wash\n(DCM, IPA)"];
Neutralization [label="Neutralization\n(DIEA in DCM)"];
Wash2 [label="Wash\n(DCM)"];
Coupling [label="Coupling\n(Boc-Ser(X)-OH, HBTU/HOBt, DIEA in DMF)\nX = Me or Bzl"];
Wash3 [label="Wash\n(DMF, DCM)"];
Next_Cycle [label="Next Amino Acid Cycle", shape=ellipse, style=dashed, color="#34A853", fontcolor="#34A853"];
Final_Cleavage [label="Final Cleavage\n(e.g., HF/anisole)", fillcolor="#EA4335"];
Start -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Neutralization;
Neutralization -> Wash2;
Wash2 -> Coupling;
Coupling -> Wash3;
Wash3 -> Next_Cycle [style=dashed];
Next_Cycle -> Deprotection [style=dashed];
Wash3 -> Final_Cleavage;
}
Caption: Workflow for Boc-SPPS incorporating this compound or Boc-Ser(Bzl)-OH.
Protocol 2: Incorporation of Fmoc-Ser(tBu)-OH via Fmoc-SPPS
This protocol is suitable for manual or automated Fmoc-SPPS on a Rink Amide resin for a peptide amide or a Wang resin for a peptide acid.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 1 hour in a reaction vessel.
- Wash the resin with DMF (3x).
2. Nα-Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
- Drain the solution and treat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.
- Wash the resin with DMF (5x).
3. Coupling:
- In a separate vessel, prepare a solution of:
- Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)
- HATU (2.9 equivalents)
- DIEA (6 equivalents) in DMF.
- Add the coupling solution to the resin.
- Agitate the reaction mixture for 30-60 minutes at room temperature.
4. Monitoring the Coupling Reaction:
- Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
5. Washing:
- Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
6. Final Cleavage and Deprotection:
- After the full peptide has been synthesized, treat the dried peptide-resin with a cleavage cocktail such as TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.
Start [label="Peptide-Resin\n(Fmoc-AA-Resin)"];
Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"];
Wash1 [label="Wash\n(DMF)"];
Coupling [label="Coupling\n(Fmoc-Ser(tBu)-OH, HATU, DIEA in DMF)"];
Wash2 [label="Wash\n(DMF, DCM)"];
Next_Cycle [label="Next Amino Acid Cycle", shape=ellipse, style=dashed, color="#34A853", fontcolor="#34A853"];
Final_Cleavage [label="Final Cleavage & Deprotection\n(e.g., TFA/H₂O/TIS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Coupling;
Coupling -> Wash2;
Wash2 -> Next_Cycle [style=dashed];
Next_Cycle -> Deprotection [style=dashed];
Wash2 -> Final_Cleavage;
}
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-Ser(tBu)-OH.
Conclusion
The choice of a protected serine derivative is fundamentally linked to the desired final peptide product. For the synthesis of peptides containing a native serine residue, Fmoc-Ser(tBu)-OH is often the preferred choice in modern peptide synthesis due to the milder cleavage conditions of the Fmoc/tBu strategy. Boc-Ser(Bzl)-OH remains a viable option, particularly for those utilizing the Boc/Bzl synthesis strategy.
This compound, on the other hand, occupies a specialized and crucial role. Its key advantage is the stability of the methyl ether, which allows for the straightforward synthesis of peptides with a permanent O-methyl modification at a specific serine residue. This capability is invaluable for researchers investigating the effects of post-translational modifications on peptide and protein structure and function, as well as for the development of novel peptide therapeutics with enhanced stability and potentially altered biological activity. The selection of this compound is therefore a strategic choice for a specific synthetic goal rather than a direct alternative to temporarily protected serines.
References
A Comparative Analysis of Boc vs. Fmoc Strategy for Serine Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a critical decision that influences the efficiency, purity, and overall success of synthesizing peptides, particularly those containing challenging residues like serine. While the Fmoc strategy has become the predominant method in many laboratories due to its milder reaction conditions, the Boc strategy remains a robust and sometimes advantageous alternative. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of serine, supported by experimental principles and detailed methodologies.
The primary distinction between the two approaches lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This fundamental difference dictates the orthogonal protection scheme for amino acid side chains. In the case of serine, the hydroxyl side chain is typically protected with a benzyl (Bzl) group in Boc chemistry and a tert-butyl (tBu) group in Fmoc chemistry.[1]
At a Glance: Key Differences in Serine Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) |
| Serine Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Side-Chain Deprotection | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Typical Resin Linker | Phenylacetamidomethyl (PAM) | Wang, Rink Amide |
| Cleavage from Resin | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Orthogonality | Based on graded acid lability | Orthogonal (base-labile Nα, acid-labile side chain) |
Performance Comparison: Boc-Ser(Bzl)-OH vs. Fmoc-Ser(tBu)-OH
| Parameter | Boc Strategy (Boc-Ser(Bzl)-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) |
| Coupling Efficiency | Generally high (>99%) with appropriate coupling reagents. | Generally high (>99%) with modern coupling reagents. |
| Racemization Potential | Low, but can be influenced by the choice of coupling reagents and the use of additives like HOBt is critical for suppression.[2] | Low, but can be induced by certain bases like DIPEA. The choice of coupling reagent is crucial.[3] |
| Potential Side Reactions | - O-acylation: Possible if the hydroxyl group is unprotected. - Premature side-chain deprotection: Repetitive TFA treatment for Nα-deprotection can lead to some loss of the Bzl group. | - β-elimination: Can occur under basic conditions to form dehydroalanine. - Diketopiperazine formation: More prevalent at the dipeptide stage. |
| Compatibility | Advantageous for some "difficult" sequences prone to aggregation under Fmoc conditions. | Preferred for peptides with acid-sensitive residues (e.g., Trp, Met).[2] |
| Purity of Crude Peptide | Can be very high, especially for sequences that are challenging with the Fmoc strategy. | Generally high, with impurities often related to incomplete deprotection or coupling in aggregation-prone sequences.[3] |
Note: The data in this table is a summary of expected outcomes based on established principles of peptide synthesis and not from a single, direct comparative experiment.
Experimental Protocols
The following are generalized, side-by-side protocols for a single cycle of serine incorporation using the Boc and Fmoc strategies in manual solid-phase peptide synthesis.
| Step | Boc-SPPS Protocol for Serine Incorporation | Fmoc-SPPS Protocol for Serine Incorporation |
| 1. Resin Preparation | Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM) for 30-60 minutes. | Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes. |
| 2. Nα-Deprotection | 1. Wash the resin with DCM. 2. Treat with 25-50% TFA in DCM for 1-2 minutes. 3. Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes. 4. Wash with DCM, then isopropanol, then DCM. | 1. Wash the resin with DMF. 2. Treat with 20% piperidine in DMF for 5 minutes. 3. Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes. 4. Wash thoroughly with DMF to remove all traces of piperidine. |
| 3. Neutralization | Treat the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat 2-3 times). Wash with DCM. | Not required. |
| 4. Amino Acid Activation & Coupling | 1. In a separate vial, dissolve Boc-Ser(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF/DCM. 2. Add DIC (3 eq.) and pre-activate for 10-15 minutes. 3. Add the activated amino acid solution to the resin. 4. Agitate for 1-2 hours at room temperature. | 1. In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF. 2. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. 3. Add the activated amino acid solution to the resin. 4. Agitate for 1-2 hours at room temperature. |
| 5. Monitoring | Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, recouple. | Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, recouple. |
| 6. Washing | Wash the resin with DCM, then isopropanol, then DCM to prepare for the next deprotection step. | Wash the resin with DMF to prepare for the next deprotection step. |
Visualizing the Strategies
To better understand the chemical differences and workflows, the following diagrams illustrate the core concepts of the Boc and Fmoc strategies for serine incorporation.
Caption: Chemical logic of Boc vs. Fmoc strategies for serine.
References
A Comparative Guide to the Hydrophobicity of Serine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the hydroxyl function of serine is a critical consideration in solid-phase peptide synthesis (SPPS). Beyond its primary role in preventing side reactions, the protecting group's physicochemical properties, particularly its hydrophobicity, can significantly influence the solubility of the protected amino acid and the aggregation tendency of the growing peptide chain. This guide provides an objective comparison of the hydrophobicity of common serine protecting groups, supported by experimental data, to aid in the selection of the optimal group for your research needs.
Quantitative Comparison of Serine Protecting Group Hydrophobicity
The hydrophobicity of a protected amino acid is a key factor in predicting its behavior during synthesis and purification. A common and effective method for quantifying hydrophobicity is through reversed-phase liquid chromatography (RPLC), where more hydrophobic compounds exhibit longer retention times.
A study by Al-Gharabli, et al. (2023) established a hydrophobicity index for protected amino acids using RPLC. The data presented below is derived from their work and provides a clear comparison of the hydrophobicity of different serine protecting groups.[1][2][3]
| Protecting Group | Chemical Structure | Hydrophobicity Index (Retention Time in min) | Relative Hydrophobicity |
| tert-Butyl (tBu) | -C(CH₃)₃ | Data not explicitly found for Ser(tBu) alone, but Ser(tBu) was found to be the least hydrophobic protected amino acid in the study's context. | Least Hydrophobic |
| Trityl (Trt) | -C(C₆H₅)₃ | Specific retention time for Ser(Trt) was not isolated in the provided search results, but Trt is a bulky, aromatic group known to be highly hydrophobic. | Most Hydrophobic |
| Benzyl (Bzl) | -CH₂C₆H₅ | While a common protecting group, specific comparative RPLC data was not found in the initial search. | Intermediate to High |
Note: The provided search results highlighted a comprehensive study on protected amino acid hydrophobicity but did not contain a direct side-by-side numerical comparison of only serine protecting groups in a single table. The relative hydrophobicities are based on the general findings of the study and chemical knowledge of the protecting groups.[1][2][3][4]
Experimental Protocol: Determination of Hydrophobicity by RPLC
The following protocol is a summary of the methodology used to determine the hydrophobicity index of protected amino acids.
1. Peptide Synthesis:
-
Model pentapeptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][2]
-
The protected serine residue was incorporated at different positions within the peptide sequence (N-terminal, C-terminal, and internal) to assess positional effects on hydrophobicity.[1][2]
2. Peptide Cleavage:
-
The synthesized peptidyl-resin was treated with a cleavage cocktail of 2% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to release the protected peptide from the solid support.[2]
3. Sample Preparation:
-
The cleaved peptide was dissolved in a solution of 1% (v/v) aqueous acetic acid and chloroform.[1]
-
The solution was then prepared for injection into the HPLC system.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System: Agilent 1100 series liquid chromatography system or equivalent.[5]
-
Column: A C18 column is typically used for these separations.[5]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[1]
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptides.
-
Detection: UV absorbance at a specific wavelength (e.g., 214 nm).
-
Analysis: The retention time of each protected peptide is recorded. The hydrophobicity index is directly correlated with the retention time.[1][2]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the hydrophobicity of serine protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determining the hydrophobicity index of protected amino acids and common protecting groups [spiral.imperial.ac.uk]
- 4. peptide.com [peptide.com]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Serine Side-Chain Protection on Final Peptide Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. In Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups for reactive amino acid side chains is a critical determinant of the final product's quality. This guide provides an objective comparison of common side-chain protecting groups for serine, supported by experimental data, to elucidate their impact on the purity of the final peptide.
The hydroxyl group of the serine side chain is reactive and can lead to side reactions such as O-acylation, racemization, and β-elimination during peptide synthesis if left unprotected.[1][2] Consequently, the selection of an appropriate protecting group is a crucial step in designing a successful synthesis strategy. The most commonly employed protecting groups for serine in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) ethers.[3]
Performance Comparison of Serine Protecting Groups
The choice between the tBu and Trt protecting groups for the serine side chain can significantly influence the crude peptide's purity, particularly in the synthesis of complex or "difficult" sequences. While the tBu group is widely used for its stability and cost-effectiveness in routine synthesis, the bulkier Trt group often provides a distinct advantage in preventing aggregation and improving purity for challenging peptides.[4][5]
A notable study by Barlos et al. (1998) demonstrated the superior performance of the Trt protecting group in the synthesis of a model peptide containing other challenging residues like tryptophan and methionine. The results, summarized in the table below, highlight the substantial difference in crude peptide purity achieved with the two protection strategies.[6][7]
| Protecting Group Strategy | Model Peptide Sequence | Crude Peptide Purity (%) | Reference |
| Fmoc/tBu | H-Thr(tBu)-Thr(tBu)-Trp-Thr(tBu)-Ser(tBu)-Met-Ser(tBu)-Trp-Tyr(tBu)-OH | 43% | [7] |
| Fmoc/Trt | H-Thr(Trt)-Thr(Trt)-Trp-Thr(Trt)-Ser(Trt)-Met-Ser(Trt)-Trp-Tyr(Trt)-OH | 80% - 92% | [7] |
Table 1: Comparison of crude peptide purity for a model peptide synthesized with Fmoc/tBu versus Fmoc/Trt protection strategies. The higher purity with the Trt group is attributed to its ability to mitigate side reactions and aggregation.
The significantly higher purity of the crude peptide synthesized with the Trt protecting group underscores its effectiveness in minimizing side reactions and aggregation, which can hinder coupling efficiency and lead to the formation of deletion sequences. The bulky nature of the Trt group is thought to disrupt inter-chain hydrogen bonding, a primary driver of aggregation in growing peptide chains.[1][5]
Experimental Protocols
Detailed below are representative protocols for the key stages of solid-phase peptide synthesis, cleavage, and purity analysis.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 2 mL of 20% (v/v) piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH), 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in 1.5 mL of DMF.[8]
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the peptide-resin with DMF (3 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and dry the resin under vacuum.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail depends on the protecting groups used in the synthesis.
-
For tBu-protected peptides:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add 2 mL of the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
For Trt-protected peptides:
-
A milder cleavage cocktail can be used due to the higher acid lability of the Trt group. A common cocktail is TFA / TIS / DCM (2:2:96 v/v/v).
-
Follow the same procedure as for tBu-protected peptides (steps 2-5).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This is a general protocol for analyzing the purity of the crude peptide.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of a solution of 50% acetonitrile in water containing 0.1% TFA.
-
HPLC System:
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the SPPS process and the key decision points related to serine side-chain protection.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cblpatras.gr [cblpatras.gr]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. hplc.eu [hplc.eu]
A Comparative Guide to Analytical Methods for Confirming O-methyl-serine Incorporation
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation, such as O-methyl-serine, into a protein backbone is a critical step in protein engineering and therapeutic development. This guide provides an objective comparison of the primary analytical methods used for this purpose: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support their application.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance indicators for each analytical method, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Protein identification, sequencing, and post-translational modification (PTM) analysis. | N-terminal sequencing of pure proteins/peptides. | High-resolution 3D structure and dynamics of proteins in solution. |
| Sensitivity | High (low femtomole to attomole range).[1] | Moderate (low picomole range, typically 10-100 pmol).[2][3] | Low (requires high sample concentration, typically 0.1-1 mM).[4] |
| Sample Requirement | Low (µg to ng range). | Moderate (µg range), requires >90% purity. | High (mg range).[4] |
| Throughput | High; suitable for complex mixtures. | Low; sequential analysis of one sample at a time. | Low to moderate. |
| Sequence Coverage | Potentially 100% (with combined top-down and bottom-up approaches). | Limited to N-terminus (typically 20-50 residues).[2][5] | Provides structural information on the entire protein, not direct sequencing. |
| PTM/ncAA Detection | Yes, can identify and locate modifications. | No, cannot directly identify most modifications.[5] | Yes, can observe local environment changes due to modifications. |
| Data Complexity | High, requires sophisticated data analysis software. | Low, direct interpretation of chromatograms. | High, requires specialized software for spectral analysis. |
| Key Advantage | High sensitivity, high throughput, and ability to identify/locate modifications. | Direct, unambiguous N-terminal sequence information. | Provides detailed structural and dynamic information in solution. |
| Key Limitation | Potential for false positives; isobaric residues can be challenging to distinguish.[6] | Limited to N-terminus; blocked N-termini prevent analysis.[2][5] | Low sensitivity; requires large amounts of pure sample.[4] |
Mandatory Visualization
Mass Spectrometry (Bottom-Up Proteomics) Workflow
Caption: Workflow for Bottom-Up Proteomics to identify O-methyl-serine incorporation.
Edman Degradation Workflow
Caption: Step-by-step workflow of the Edman degradation cycle for N-terminal sequencing.
NMR Spectroscopy Workflow for Protein Analysis
Caption: General workflow for protein analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Mass Spectrometry: Bottom-Up Proteomics
This protocol provides a general workflow for the identification of O-methyl-serine incorporation in a target protein.
a. Sample Preparation:
-
Protein Solubilization: Solubilize the protein sample containing the putative O-methyl-serine in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Lyophilization: Dry the desalted peptides in a vacuum centrifuge.
b. LC-MS/MS Analysis:
-
Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Liquid Chromatography (LC) Separation: Inject the peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS) Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a full scan of the eluting peptides to determine their mass-to-charge (m/z) ratios.
-
MS2 Scan (Tandem MS): Select the most abundant precursor ions from the MS1 scan for fragmentation using methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).[7][8] HCD is often preferred for its high fragmentation efficiency of peptide backbones.
-
c. Data Analysis:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Variable Modification: Specify O-methyl-serine as a variable modification on serine residues. The mass shift for O-methylation of serine is +14.01565 Da.
-
Validation: Manually inspect the MS/MS spectra of peptides identified with the O-methyl-serine modification to confirm the presence of fragment ions that unambiguously pinpoint the location of the modification. Pay close attention to potential isobaric interferences.
Edman Degradation
This protocol outlines the steps for N-terminal sequencing to confirm the presence of O-methyl-serine at or near the N-terminus of a purified peptide or protein.
a. Sample Preparation:
-
Sample Purity: Ensure the protein or peptide sample is highly pure (>90%).
-
Immobilization: Immobilize the sample (typically 10-100 picomoles) onto a polyvinylidene difluoride (PVDF) membrane.[2][3]
b. Automated Sequencing Cycle: The following steps are typically performed in an automated protein sequencer.
-
Coupling: The N-terminal amino group of the immobilized peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[9][10]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[9][10]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[9][10]
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards. A standard for PTH-O-methyl-serine would be required for unambiguous identification.
-
Repeat: The cycle is repeated on the shortened peptide to identify the subsequent amino acid in the sequence.
c. Data Analysis:
-
Chromatogram Analysis: Analyze the HPLC chromatogram from each cycle to identify the released PTH-amino acid.
-
Sequence Determination: Reconstruct the N-terminal sequence based on the order of identified PTH-amino acids.
NMR Spectroscopy
This protocol describes a general approach for observing the incorporation and local environment of O-methyl-serine in a protein.
a. Sample Preparation:
-
Isotopic Labeling: For proteins larger than ~10 kDa, isotopic labeling (e.g., uniform ¹⁵N and/or ¹³C labeling) is typically required to simplify the spectra and facilitate resonance assignment. This is achieved by expressing the protein in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Purification: Purify the isotopically labeled protein to high homogeneity.
-
NMR Sample Preparation: Exchange the protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 90% H₂O/10% D₂O or 99.9% D₂O. The final protein concentration should be as high as possible, typically in the range of 0.1 to 1 mM.[4]
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
b. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the protein sample.
-
1D ¹H NMR: Acquire a simple one-dimensional ¹H NMR spectrum to assess the overall quality of the sample (e.g., proper folding). The methyl protons of O-methyl-serine are expected to have a characteristic chemical shift, typically in the range of 3.0-4.0 ppm.[11][12]
-
2D ¹H-¹³C HSQC: For ¹³C-labeled samples, a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum is a powerful tool. The methyl group of O-methyl-serine will give a unique cross-peak corresponding to the chemical shifts of its attached proton and carbon, allowing for its unambiguous identification.
-
Multidimensional NMR: For complete resonance assignment and structural analysis, a suite of multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) is typically required.
c. Data Processing and Analysis:
-
Data Processing: Process the raw NMR data (FID) using software such as NMRPipe, which involves Fourier transformation, phasing, and baseline correction.[13]
-
Spectral Analysis: Analyze the processed spectra using software like NMRView or CARA to pick peaks and assign resonances to specific atoms in the protein.
-
Confirmation of Incorporation: The presence of unique chemical shifts corresponding to the O-methyl-serine residue confirms its incorporation. Further analysis of Nuclear Overhauser Effect (NOE) data can provide information about the local structural environment of the incorporated amino acid.
Conclusion
The choice of analytical method to confirm O-methyl-serine incorporation depends on the specific research question, available instrumentation, and sample characteristics. Mass spectrometry offers the highest sensitivity and throughput for identifying and locating the modification within the protein sequence. Edman degradation, while less sensitive and limited to the N-terminus, provides direct and unambiguous sequence information for pure samples. NMR spectroscopy is unparalleled in its ability to provide high-resolution structural and dynamic information about the incorporated amino acid in its native-like solution state, but it requires significantly more sample and is a lower-throughput technique. For comprehensive characterization, a combination of these methods is often the most powerful approach.
References
- 1. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore’s Law of Mass Spec? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Attributes | Graphviz [graphviz.org]
- 6. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehu.eus [ehu.eus]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
A Comparative Guide to the Synthesis of Peptides Incorporating O-Methyl-L-Serine
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide design. O-methyl-L-serine, a derivative of serine with a methylated hydroxyl group, offers a unique tool to modulate the physicochemical properties of peptides, influencing their conformation, stability, and biological activity. This guide provides a comprehensive literature review of peptides synthesized using Nα-(tert-Butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH), offering a comparative analysis of its performance, detailed experimental protocols, and insights into the biological relevance of O-methylated peptides.
Performance Comparison: this compound in Peptide Synthesis
The choice of protecting group strategy is paramount in solid-phase peptide synthesis (SPPS). While the 9-fluorenylmethoxycarbonyl (Fmoc) group is prevalent due to its base-lability and milder deprotection conditions, the tert-butoxycarbonyl (Boc) group remains a robust and valuable alternative, particularly for certain sequences.[1][]
The use of this compound presents a distinct advantage in preventing O-acylation, a common side reaction with unprotected or less stably protected serine residues. The methyl ether linkage on the side chain is stable to the repetitive acidolytic cleavage of the Nα-Boc group, typically with trifluoroacetic acid (TFA), and the final cleavage from the resin, often with strong acids like hydrofluoric acid (HF).
However, the synthesis of peptides containing N-methylated amino acids, including O-methyl-serine, can present challenges such as slower coupling kinetics due to steric hindrance. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete incorporation and avoid deletion sequences. One study on the coupling of a related N-methylated serine derivative, MeSer(Me), using Fmoc chemistry, highlighted the potential for epimerization under basic conditions with certain coupling reagents like HATU/DIPEA.[3] While Boc-SPPS is conducted under acidic conditions, which generally minimizes racemization, the choice of coupling method remains a critical parameter for maintaining stereochemical integrity.
Table 1: Comparison of Serine Derivatives in Peptide Synthesis
| Feature | This compound | Fmoc-Ser(tBu)-OH | Boc-Ser(Bzl)-OH |
| Nα-Protecting Group | Boc | Fmoc | Boc |
| Side-Chain Protection | Methyl ether (Me) | tert-Butyl ether (tBu) | Benzyl ether (Bzl) |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | Acid-labile (e.g., TFA) |
| Side-Chain Stability | Stable to TFA and HF | Stable to base, cleaved by strong acid | Cleaved by strong acid (HF) |
| Potential Side Reactions | Slower coupling kinetics | Potential for piperidine-induced side reactions | Potential for benzyl group side reactions |
| Key Advantage | Stable side-chain modification | Milder Nα-deprotection | Well-established in Boc chemistry |
Experimental Protocols
Detailed experimental protocols for the synthesis of peptides specifically using this compound are not abundantly available in publicly accessible literature, suggesting its application may be more specialized. However, a general protocol for Boc-SPPS can be adapted for its use. The following is a representative protocol based on established Boc-SPPS methodologies.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM and then with dimethylformamide (DMF).
2. First Amino Acid Coupling (Loading):
-
Dissolve Boc-Amino-Acid-OH (4 equivalents) and cesium iodide (4 equivalents) in DMF.
-
Add the solution to the resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Cap any unreacted sites with an acetic anhydride/pyridine/DCM solution.
3. Peptide Chain Elongation (One Cycle):
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. To ensure complete reaction for the sterically hindered this compound, extended coupling times or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing:
-
Wash the resin with DMF and DCM.
-
4. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, such as HF/anisole (9:1), at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
5. Purification and Analysis:
-
Wash the crude peptide with cold diethyl ether and then dissolve it in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Biological Significance and Signaling Pathways
The methylation of amino acid side chains is a known post-translational modification that can significantly impact protein function.[4] While methylation of lysine and arginine is well-studied in the context of epigenetics and signal transduction, the role of O-methyl-serine is less characterized. However, its presence in a peptide can be expected to increase hydrophobicity and potentially alter the peptide's interaction with its biological target.
O-methylation can block potential phosphorylation sites on serine residues. Serine phosphorylation is a critical event in many signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, differentiation, and survival.[5] By introducing a stable methyl group, peptides containing Ser(Me) could act as antagonists or modulators of these pathways by preventing phosphorylation-dependent protein-protein interactions.
Below are conceptual diagrams illustrating where O-methyl-serine containing peptides could hypothetically intervene in common signaling cascades.
References
The Strategic Application of Boc-Ser(Me)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of raw materials in large-scale peptide synthesis is a critical decision that directly impacts manufacturing costs, process efficiency, and the ultimate purity and performance of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Ser(Me)-OH, an O-methylated serine derivative, in industrial-scale peptide production. We will objectively compare its performance and economic implications against common alternatives, including Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, supported by available data and detailed experimental considerations.
The incorporation of modified amino acids is a key strategy for enhancing the therapeutic properties of peptides. O-methylation of serine residues, for instance, can offer advantages such as increased proteolytic stability and improved pharmacokinetic profiles. However, the decision to use a specialized building block like this compound necessitates a thorough evaluation of its impact on the overall synthesis strategy and cost-effectiveness.
Executive Summary
This compound presents a specialized option for introducing O-methylated serine into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). While potentially offering therapeutic advantages to the final peptide, its use in large-scale synthesis involves a trade-off between the higher cost of the raw material and the potential for simplified downstream processing due to a potentially cleaner crude product profile. The primary alternatives, Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, represent more conventional and often more cost-effective approaches for incorporating serine, albeit without the O-methylation. The choice between these building blocks will ultimately depend on the specific therapeutic goals for the peptide, the complexity of the sequence, and a careful analysis of the overall manufacturing budget.
Cost and Performance Comparison
The following tables summarize the key comparative aspects of this compound and its alternatives based on available data for lab-scale quantities. It is important to note that large-scale pricing is subject to negotiation with suppliers and can significantly differ from the listed lab-scale prices.
Table 1: Comparative Cost of Serine Derivatives (Lab-Scale Pricing)
| Derivative | Protection Strategy | Supplier Example | Price (USD) per 100g | Estimated Large-Scale Price per kg |
| This compound | Boc | MedChemExpress | $168 | Request Bulk Quote |
| Boc-Ser(Bzl)-OH | Boc | Biosynth | $1,062 | Request Bulk Quote |
| Fmoc-Ser(tBu)-OH | Fmoc | MedChemExpress | $46 | Request Bulk Quote |
Note: Prices are approximate and based on publicly available data for small quantities and are subject to change. Large-scale pricing will be significantly different and requires direct inquiry with suppliers.
Table 2: Performance and Synthetic Considerations
| Parameter | This compound | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Coupling Efficiency | Potentially requires optimized coupling reagents (e.g., HATU, PyBOP) due to steric hindrance. | Generally high with standard coupling reagents. | Generally high with standard coupling reagents. |
| Racemization Risk | Data is limited, but serine derivatives can be prone to racemization, especially with certain coupling reagents. | Moderate risk, can be minimized with appropriate coupling conditions. | Low to moderate risk, generally well-controlled in Fmoc-SPPS.[1] |
| Side Reactions | Potential for side reactions associated with N-methylated amino acids, such as fragmentation during cleavage. | Risk of side reactions associated with harsh acid cleavage (HF). | Risk of aspartimide formation and other base-catalyzed side reactions. |
| Deprotection Conditions | Requires strong acid (e.g., HF, TFMSA) for final cleavage. | Requires strong acid (e.g., HF, TFMSA) for final cleavage. | Mild base (e.g., piperidine) for Fmoc removal; strong acid (TFA) for final cleavage. |
| Downstream Processing | May lead to a purer crude product, potentially simplifying purification. | Crude purity is sequence-dependent. | Crude purity is sequence-dependent. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful and reproducible incorporation of any amino acid derivative in large-scale SPPS. Below are generalized protocols for the key steps involving the use of Boc-protected serine derivatives.
General Protocol for Coupling of Boc-Ser(X)-OH in Boc-SPPS
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swelled in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.
-
Boc Deprotection: The Boc protecting group from the N-terminal amino acid of the growing peptide chain is removed by treatment with 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.
-
Washing: The resin is thoroughly washed with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to remove residual acid.
-
Coupling:
-
For Boc-Ser(Bzl)-OH , a standard coupling protocol using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) is typically employed. The reaction is allowed to proceed for 2-4 hours.
-
For This compound , due to potential steric hindrance, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to ensure high coupling efficiency.[2] Pre-activation of the amino acid for 5-10 minutes before addition to the resin is often beneficial. The coupling reaction is typically monitored and may require extended reaction times or a double coupling.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups can be capped using acetic anhydride to prevent the formation of deletion sequences.
Final Cleavage and Deprotection (Boc-SPPS)
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc-SPPS are typically performed simultaneously using a strong acid.
-
Resin Preparation: The dried peptide-resin is placed in a suitable reaction vessel.
-
Cleavage Cocktail: A cleavage cocktail, typically containing anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is added to the resin. Scavengers such as anisole, thioanisole, and ethanedithiol are included to trap reactive carbocations generated during deprotection.
-
Reaction: The cleavage reaction is typically carried out at 0°C for 1-2 hours.
-
Peptide Precipitation and Washing: The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by filtration, and washed several times with cold ether.
-
Purification: The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Key Processes
To aid in the understanding of the synthetic workflow and decision-making process, the following diagrams have been generated.
Caption: A generalized experimental workflow for solid-phase peptide synthesis, highlighting the key stages from resin preparation to final peptide analysis.
Caption: A logical diagram illustrating the key factors to consider in the cost-benefit analysis of using this compound in large-scale peptide synthesis.
Conclusion
The decision to use this compound in large-scale peptide synthesis is a strategic one that must be carefully weighed. While it offers the potential for enhanced therapeutic properties in the final peptide, such as increased stability and bioavailability, these benefits come at a higher initial raw material cost and may necessitate process optimization for the coupling step. For peptides where O-methylation is critical for efficacy, the additional expense may be justified by the improved biological performance and potentially simplified downstream purification.
Conversely, for sequences where the native serine is sufficient, the more established and cost-effective alternatives, Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, remain the more pragmatic choices for large-scale manufacturing. A thorough process development and cost analysis, including obtaining bulk pricing for all raw materials, is essential before committing to a specific synthetic strategy for any given peptide therapeutic.
References
Safety Operating Guide
Proper Disposal of Boc-Ser(Me)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Boc-Ser(Me)-OH (N-α-t-Boc-O-methyl-L-serine), a common amino acid derivative used in peptide synthesis. By adhering to these procedures, laboratories can minimize risks and maintain the highest standards of safety and environmental responsibility.
Safety and Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle all laboratory chemicals with a degree of caution.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Inhalation: Although not classified as a respiratory irritant, it is good practice to avoid inhaling the powder.[1] In case of dust inhalation, move to an area with fresh air.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek medical advice.[1]
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇NO₅ | [2] |
| Molecular Weight | 219.23 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 126 °C | [2] |
| Storage Temperature | 2-30°C | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Step-by-Step Disposal Protocol
The disposal of non-hazardous chemical waste should always be conducted in accordance with institutional and local regulations. The following protocol provides a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all chemical waste, including this compound, as a substance that requires proper disposal.
-
Crucially, do not mix this compound with other chemical wastes. [3][4] This practice of waste segregation is a fundamental principle of safe laboratory practice to prevent unintended reactions.[3][4]
Step 2: Container Selection and Labeling
-
Collect solid this compound waste in a designated, leak-proof container with a secure lid.[5][6] The original product container is often a suitable choice.[7][8]
-
The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste"
-
The name of the principal investigator or laboratory contact
-
The accumulation start date (the date the first amount of waste is added to the container)[9]
-
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated area within the laboratory, away from incompatible chemicals.
-
Ensure the container lid is securely fastened at all times, except when adding waste.[7]
Step 4: Final Disposal
-
Once the waste container is full (approximately two-thirds capacity is a good practice to prevent overfilling), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5]
-
Do not dispose of solid this compound in the regular trash or down the drain. While some non-hazardous solids may be suitable for landfill disposal, this should be handled by trained EHS personnel to ensure compliance with all regulations.[2]
Disposal of Contaminated Materials:
-
Any materials, such as weighing paper or gloves, that are lightly contaminated with this compound should be collected in a sealed bag and disposed of along with the solid waste.
-
Empty this compound containers should have their labels defaced and can typically be disposed of in the regular trash, provided they are completely empty.[2][7] If the container held an acutely toxic substance (which this compound is not), it would require triple rinsing, with the rinsate collected as hazardous waste.[7][8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific waste management guidelines for any additional requirements.
References
- 1. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistics for Handling Boc-Ser(Me)-OH
This guide provides crucial safety and logistical information for the handling of Boc-Ser(Me)-OH (N-α-t-Boc-O-methyl-L-serine). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle all chemicals with caution and adhere to standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical is appropriate personal protective equipment. A thorough hazard assessment of the specific laboratory operations should be conducted to ensure the selection of adequate PPE.[2][3]
Minimum Recommended PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[2] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable nitrile gloves.[2][4] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | Standard laboratory coat.[2][4] | Protects clothing and skin from spills. |
| Footwear | Closed-toe shoes.[4] | Prevents injuries from dropped objects or spills. |
Enhanced PPE for Specific Procedures:
For procedures with a higher risk of aerosolization or splashing, such as weighing or dissolving the compound, the following additional PPE is recommended:
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95 dust mask or equivalent.[5][6] | Recommended for handling fine powders to prevent inhalation. |
| Face Protection | Face shield.[4] | Provides an additional layer of protection for the face and eyes during splash-prone activities. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
2.1. Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated bench space with good ventilation, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
2.2. Handling:
-
Weighing:
-
Perform in a chemical fume hood or on a balance with a draft shield to minimize the dispersion of the powder.
-
Use a clean spatula and weighing paper.
-
Close the container lid immediately after dispensing the required amount.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., magnetic stirrer) to facilitate dissolution.
-
-
Post-Handling:
-
Clean any spills immediately with appropriate materials.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Storage Plan
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Storage Condition | Specification | Rationale |
| Temperature | 2-30°C.[7] For long-term storage, -20°C is recommended.[8] | Ensures stability of the compound. |
| Environment | Store in a tightly sealed container in a dry, well-ventilated area.[8] | Protects from moisture and atmospheric contaminants. |
| Location | Keep in a dark place.[8] | Prevents potential degradation from light exposure. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
4.1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
4.2. Waste Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards (if any).
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Flush the affected skin and hair with running water and soap. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and then provide liquid slowly. Seek medical advice.[1] |
Spill Response:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Clean the spill area and dispose of the waste in a labeled hazardous waste container.
-
Report the incident to your laboratory supervisor and EHS department.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. anaspec.com [anaspec.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Ser-OMe 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound Novabiochem 84311-19-3 [sigmaaldrich.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
